3-(1H-pyrazol-1-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,9H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKIEDXXIYUBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589841 | |
| Record name | 3-(1H-Pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180741-37-1 | |
| Record name | 3-(1H-Pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Pyrazol-1-yl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structural Properties of 3-(1H-pyrazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural properties of 3-(1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and computational predictions to offer a robust profile. The guide covers fundamental molecular properties, proposed experimental protocols for its synthesis and characterization, and representative structural data. Visualizations of key workflows are provided to aid in experimental design and conceptual understanding.
Core Molecular Properties
This compound is a bifunctional molecule featuring a nitrogen-rich pyrazole ring linked to a flexible propanol chain. This combination of a polar, aromatic heterocycle and a hydrophilic alcohol functional group dictates its chemical reactivity and potential for forming hydrogen bonds, making it a valuable building block in various synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | Calculated |
| Molecular Weight | 126.16 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not directly available; related compounds exist | - |
| Predicted XlogP | -0.5 to 0.5 (estimated) | Computational |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Calculated |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens, hydroxyl oxygen) | Calculated |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through several established methods for N-alkylation of pyrazoles. A common and effective strategy involves the reaction of pyrazole with a suitable three-carbon electrophile. The subsequent characterization relies on standard spectroscopic techniques to confirm the structure and purity of the final product.
Caption: Workflow for the synthesis and characterization of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is based on the N-alkylation of pyrazole with 3-chloropropan-1-ol.
Materials:
-
Pyrazole
-
3-Chloropropan-1-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 3-chloropropan-1-ol (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Predicted ¹H NMR Data (in CDCl₃):
-
Pyrazole Ring Protons:
-
δ ≈ 7.5 ppm (d, 1H, H-5)
-
δ ≈ 7.4 ppm (d, 1H, H-3)
-
δ ≈ 6.2 ppm (t, 1H, H-4)
-
-
Propanol Chain Protons:
-
δ ≈ 4.2 ppm (t, 2H, N-CH₂)
-
δ ≈ 3.6 ppm (t, 2H, CH₂-OH)
-
δ ≈ 2.1 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
δ ≈ 2.0-3.0 ppm (br s, 1H, -OH)
-
Predicted ¹³C NMR Data (in CDCl₃):
-
Pyrazole Ring Carbons:
-
δ ≈ 139 ppm (C-3)
-
δ ≈ 129 ppm (C-5)
-
δ ≈ 105 ppm (C-4)
-
-
Propanol Chain Carbons:
-
δ ≈ 60 ppm (CH₂-OH)
-
δ ≈ 50 ppm (N-CH₂)
-
δ ≈ 33 ppm (-CH₂-CH₂-CH₂-)
-
Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
Expected Results:
-
The primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺.
-
Predicted [M+H]⁺: m/z = 127.0866
-
Key fragmentation patterns would likely involve the loss of water (-18 Da) from the propanol side chain or cleavage of the propanol chain. The base peak for 1-propanol is often m/z 31, corresponding to [CH₂OH]⁺.[1][2]
Structural Geometry
While a crystal structure for this compound is not publicly available, representative bond lengths and angles can be inferred from similar N-substituted pyrazole structures characterized by X-ray crystallography. The pyrazole ring is planar, and the propanol chain adopts a flexible conformation.
| Parameter | Atom Pair/Triplet | Representative Value |
| Bond Lengths (Å) | ||
| N1-N2 | ~1.34 Å | |
| N2-C3 | ~1.33 Å | |
| C3-C4 | ~1.38 Å | |
| C4-C5 | ~1.36 Å | |
| C5-N1 | ~1.35 Å | |
| N1-C(propanol) | ~1.47 Å | |
| C-C (propanol) | ~1.52-1.54 Å | |
| C-O (propanol) | ~1.43 Å | |
| Bond Angles (°) | ||
| C5-N1-N2 | ~112° | |
| N1-N2-C3 | ~105° | |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~106° | |
| C4-C5-N1 | ~106° | |
| N2-N1-C(propanol) | ~125° | |
| C-C-C (propanol) | ~112° | |
| C-C-O (propanol) | ~110° |
Note: These values are estimations based on related crystal structures and may vary.
Potential Applications and Logical Relationships
The structural features of this compound suggest its utility as a versatile intermediate. The pyrazole moiety is a well-known pharmacophore found in various bioactive molecules, while the primary alcohol provides a convenient handle for further functionalization.
Caption: Logical relationships of the core structure to its potential applications.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structural properties, methods for its preparation and analysis, and a framework for its potential applications. The provided protocols and data, while based on sound chemical principles and analogous systems, should be optimized and validated experimentally for specific research and development needs.
References
3-(1H-pyrazol-1-yl)propan-1-ol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring linked to a propanol moiety. The pyrazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, recognized for its diverse roles in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthesis protocol, and an exploration of the potential biological significance of this compound, aiming to facilitate its application in research and drug discovery.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in the literature, the following table summarizes its basic identifiers and predicted properties based on its structure and data from similar compounds.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 180741-37-1 | [3] |
| Molecular Formula | C₆H₁₀N₂O | [3] |
| Molecular Weight | 126.16 g/mol | [3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds[4] |
| Boiling Point | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from the presence of a hydroxyl group |
Spectral Data
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring and the propanol chain.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 | d | H-5 of pyrazole |
| ~7.4 | d | H-3 of pyrazole |
| ~6.2 | t | H-4 of pyrazole |
| ~4.2 | t | N-CH₂ (methylene adjacent to pyrazole) |
| ~3.6 | t | CH₂-OH (methylene adjacent to hydroxyl) |
| ~2.1 | p | CH₂ (central methylene of propanol) |
| Variable | br s | OH |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~139 | C-3 of pyrazole |
| ~129 | C-5 of pyrazole |
| ~105 | C-4 of pyrazole |
| ~60 | CH₂-OH |
| ~50 | N-CH₂ |
| ~33 | Central CH₂ of propanol |
Expected IR Spectral Data
The infrared spectrum will be characterized by the vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3150-3100 | C-H stretch (aromatic - pyrazole) |
| 2960-2850 | C-H stretch (aliphatic - propanol) |
| 1550-1450 | C=N and C=C stretch (pyrazole ring) |
| 1150-1050 | C-O stretch (primary alcohol) |
Experimental Protocols
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the N-alkylation of pyrazole with 3-chloro-1-propanol. This reaction is analogous to the synthesis of related N-substituted pyrazole derivatives.[5][6]
Reaction:
1H-pyrazole + 3-chloro-1-propanol → this compound + HCl
Materials:
-
1H-pyrazole
-
3-chloro-1-propanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-chloro-1-propanol (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Biological Activity and Drug Development Potential
While direct biological studies on this compound are limited, the pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7]
A recent study highlighted the neuroprotective potential of a series of N-propananilide derivatives bearing a 3-(1H-pyrazol-1-yl) moiety.[5][6] These compounds were evaluated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease.[6] The study found that these pyrazole derivatives exhibited neuroprotective effects, suggesting that the 3-(1H-pyrazol-1-yl)propyl scaffold could be a valuable starting point for the development of new therapeutic agents for neurodegenerative diseases.[6]
Given that this compound can serve as a key intermediate for the synthesis of such derivatives, it holds significant potential for medicinal chemistry and drug development programs targeting neurological disorders.[4][8]
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical relationship of this compound in drug discovery.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
3-(1H-pyrazol-1-yl)propan-1-ol CAS number lookup
An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propan-1-ol
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring a pyrazole ring linked to a propanol chain. This molecule serves as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its properties, synthesis, and potential applications.
Core Compound Identification
The compound of focus is this compound. Its fundamental chemical identifiers are summarized in the table below.
| Property | Value | Source |
| CAS Number | 180741-37-1 | [1][2] |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| MDL Number | MFCD03727229 | [1] |
| EC Number | 800-592-8 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of pyrazole. This is a common and effective method for creating N-substituted pyrazole derivatives. A plausible synthetic route involves the reaction of pyrazole with a suitable 3-carbon alkylating agent bearing a hydroxyl group or a protected hydroxyl group.
Proposed Synthesis Protocol: N-Alkylation of Pyrazole
This protocol is based on general methods for the alkylation of pyrazoles, similar to the synthesis described for related compounds like 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol.[3]
Reaction:
-
Pyrazole + 3-Chloropropan-1-ol → this compound + HCl
Materials and Reagents:
-
1H-Pyrazole
-
3-Chloropropan-1-ol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) as a base[3]
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Deionized water
-
Ethyl acetate
-
Brine solution (saturated NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the pyrazolate anion.
-
Add 3-chloropropan-1-ol (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter the solid residue (inorganic salts) and wash with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity.
References
An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)propan-1-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-(1H-pyrazol-1-yl)propan-1-ol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from closely related pyrazole derivatives to offer insights into its characteristics and potential as a scaffold in drug discovery.
Chemical Properties and Structure
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The molecule consists of a pyrazole ring linked to a propan-1-ol chain via a nitrogen atom.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | Value for this compound (Predicted/Calculated) | Reference Compound and Value |
| IUPAC Name | This compound | - |
| CAS Number | 180741-37-1[1] | - |
| Molecular Formula | C₆H₁₀N₂O | 3-(1H-pyrazol-1-yl)propanamide: C₆H₉N₃O[2] |
| Molecular Weight | 126.16 g/mol | 3-(1H-pyrazol-1-yl)propanamide: 139.16 g/mol [2] |
| Appearance | Likely a liquid or low-melting solid | 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Yellow crystals[3][4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of similar organic compounds. |
Synthesis and Spectroscopic Analysis
Proposed Experimental Protocol for Synthesis
A likely synthetic pathway involves the N-alkylation of pyrazole with 3-chloropropan-1-ol or 3-bromopropan-1-ol in the presence of a base.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
-
To a solution of 1H-pyrazole in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or sodium hydride portion-wise at room temperature.
-
Stir the mixture for a short period to allow for the deprotonation of the pyrazole.
-
Add 3-chloropropan-1-ol (or 3-bromopropan-1-ol) dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Predicted Spectroscopic Data
While experimental spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals | Reference Data from Similar Compounds |
| ¹H NMR | Signals for the three protons on the pyrazole ring (around 6.0-7.5 ppm). Triplets for the two methylene groups of the propanol chain. A broad singlet for the hydroxyl proton. | For N-propananilide derivatives of pyrazole, CH₂ signals appear as triplets. Pyrazole protons (Py-H) are observed in the 6.1-7.6 ppm region.[5][6] |
| ¹³C NMR | Three distinct signals for the pyrazole carbons. Three signals for the carbons of the propanol chain. | In 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, pyrazole carbons appear around 106-140 ppm.[3] |
| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch). C-H stretching vibrations around 2850-3000 cm⁻¹. C=N and C=C stretching of the pyrazole ring around 1500-1600 cm⁻¹. C-O stretching around 1050-1150 cm⁻¹.[7] | For propan-1-ol, a broad O-H stretch is observed in the 3200-3600 cm⁻¹ region.[7] In pyrazole derivatives, C=N and C=C stretches are seen in the 1570-1615 cm⁻¹ range.[3] |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns showing the loss of water and cleavage of the propanol chain. | The mass spectrum of propan-1-ol shows a base peak at m/z 31.[8] |
Potential Biological Activities and Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[7] Consequently, this compound is a promising candidate for investigation in various therapeutic areas.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10][11][12][13]
Table 3: Cytotoxicity of Structurally Related Pyrazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [10] |
| Pyrazole-fused Curcumin Analogue (7d) | MDA-MB-231 | 2.43 | [13] |
| Pyrazole-fused Curcumin Analogue (7h) | MDA-MB-231 | 3.51 | [13] |
| Pyrazole-fused Curcumin Analogue (10c) | MDA-MB-231 | 2.87 | [13] |
Mechanism of Action: The anticancer activity of pyrazole derivatives is often attributed to the induction of apoptosis and cell cycle arrest. Some pyrazoles have been shown to increase the levels of reactive oxygen species (ROS) and activate caspases, key mediators of apoptosis.
Caption: General pathway of pyrazole-induced apoptosis.
Anti-inflammatory Activity
The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Various synthetic pyrazole derivatives have been shown to possess significant anti-inflammatory properties.
Experimental Protocol for Anti-inflammatory Screening (Carrageenan-Induced Paw Edema):
-
Animals: Wistar albino rats are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the pyrazole compound.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound, standard drug, or vehicle (for the control group) is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given in the right hind paw of each rat to induce inflammation.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity
Pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[14][15][16]
Table 4: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole-Pyrazolone Hybrids | Aspergillus fumigatus | 3.75 | [16] |
| Pyrazole-Pyrazolone Hybrids | Aspergillus niger | 3.75 | [16] |
Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Microorganisms: A panel of clinically relevant bacterial and fungal strains is used.
-
Media: Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) are used.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism and media) and negative (media only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
This compound is a structurally interesting molecule that holds promise as a building block for the development of novel therapeutic agents. The pyrazole core is a privileged scaffold in medicinal chemistry, and the propanol side chain offers a site for further functionalization to modulate physicochemical properties and biological activity.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for this compound.
-
Thoroughly characterizing the compound using modern spectroscopic techniques.
-
Systematically evaluating its biological activities through in vitro and in vivo screening in the areas of oncology, inflammation, and infectious diseases.
-
Investigating the structure-activity relationships of derivatives of this compound to identify lead compounds with enhanced potency and selectivity.
This technical guide, by consolidating and extrapolating from existing knowledge on pyrazole chemistry and pharmacology, aims to provide a valuable resource for researchers embarking on the exploration of this compound and its potential contributions to drug discovery and development.
References
- 1. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-pyrazol-1-yl)propanamide | C6H9N3O | CID 14088731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. banglajol.info [banglajol.info]
- 13. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
3-(1H-pyrazol-1-yl)propan-1-ol molecular weight and formula
This document provides a comprehensive overview of the chemical properties and synthetic approaches for 3-(1H-pyrazol-1-yl)propan-1-ol, a pyrazole derivative of interest to researchers in medicinal chemistry and drug development.
Chemical Properties
This compound is a heterocyclic compound featuring a pyrazole ring linked to a propanol side-chain. This structure serves as a versatile building block in the synthesis of more complex molecules with potential pharmacological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H10N2O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| CAS Number | 180741-37-1 | [1] |
Experimental Protocols
2.1. General Synthesis of N-Substituted Pyrazole Derivatives
A common method for the synthesis of N-substituted pyrazole compounds involves the nucleophilic substitution reaction between pyrazole and a suitable alkylating agent. For the synthesis of this compound, a potential route would involve the reaction of pyrazole with a 3-halopropan-1-ol (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol) in the presence of a base.
Materials:
-
Pyrazole
-
3-Chloropropan-1-ol (or 3-Bromopropan-1-ol)
-
Potassium Carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyrazole in dimethylformamide (DMF), add an equimolar amount of a suitable base, such as potassium carbonate (K2CO3).
-
Stir the mixture at room temperature for a designated period to allow for the formation of the pyrazolate anion.
-
Add an equimolar amount of 3-halopropan-1-ol to the reaction mixture.
-
Heat the reaction mixture under reflux and monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent, such as ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
2.2. General Purification of Pyrazole Compounds
A general method for the purification of pyrazole derivatives involves the formation of an acid addition salt, followed by crystallization.[2]
Procedure:
-
Dissolve the crude pyrazole compound in a suitable organic solvent or water.
-
Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid to the solution.
-
The corresponding acid addition salt will precipitate out of the solution.
-
Separate the crystallized acid addition salt by filtration.
-
The purified pyrazole can be regenerated by neutralizing the acid addition salt with a base.
Conceptual Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a pyrazole derivative, adaptable for this compound.
References
Spectroscopic Profile of 3-(1H-pyrazol-1-yl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-pyrazol-1-yl)propan-1-ol. Due to the limited availability of direct experimental spectra in published literature, this document presents a predictive spectroscopic profile based on established principles of NMR, IR, and mass spectrometry, and by referencing data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.5 | d | 1H | ~1.5 | H-5 (Pyrazole) |
| ~7.4 | d | 1H | ~2.0 | H-3 (Pyrazole) |
| ~6.2 | t | 1H | ~2.0 | H-4 (Pyrazole) |
| ~4.2 | t | 2H | ~7.0 | N-CH₂- |
| ~3.6 | t | 2H | ~6.0 | -CH₂-OH |
| ~2.1 | quintet | 2H | ~6.5 | -CH₂-CH₂-CH₂- |
| ~1.8 (broad) | s | 1H | - | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~139 | C-3 (Pyrazole) |
| ~129 | C-5 (Pyrazole) |
| ~105 | C-4 (Pyrazole) |
| ~60 | -CH₂-OH |
| ~50 | N-CH₂- |
| ~33 | -CH₂-CH₂-CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3150-3100 | Medium | C-H Stretch | Aromatic (Pyrazole) |
| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (Propyl) |
| ~1550 | Medium | C=N Stretch | Pyrazole |
| ~1480 | Medium | C=C Stretch | Pyrazole |
| 1050-1150 | Strong | C-O Stretch | Primary Alcohol |
Table 4: Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Predicted Identity of Fragment |
| 126 | [M]⁺ (Molecular Ion) |
| 95 | [M - CH₂OH]⁺ |
| 81 | [C₄H₅N₂]⁺ (Pyrazole ring with ethyl fragment) |
| 68 | [C₃H₄N₂]⁺ (Pyrazole radical cation) |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible two-step synthesis involves the Michael addition of pyrazole to an α,β-unsaturated aldehyde, such as acrolein, followed by the reduction of the resulting aldehyde.
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)propanal
-
To a solution of pyrazole (1 eq.) in a suitable solvent such as acetonitrile, add a catalytic amount of a mild base (e.g., triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acrolein (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(1H-pyrazol-1-yl)propanal.
Step 2: Reduction to this compound
-
Dissolve the 3-(1H-pyrazol-1-yl)propanal (1 eq.) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum, noting the molecular ion peak and the major fragmentation patterns.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
Reactivity of the Hydroxyl Group in 3-(1H-pyrazol-1-yl)propan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 3-(1H-pyrazol-1-yl)propan-1-ol. This bifunctional molecule, containing both a nucleophilic pyrazole ring and a primary alcohol, is a versatile building block in medicinal chemistry and materials science. Understanding the selective transformation of its hydroxyl group is crucial for the synthesis of advanced intermediates and active pharmaceutical ingredients. This document details key reactions such as oxidation, esterification, and etherification, providing generalized experimental protocols and expected outcomes based on established organic chemistry principles and data from analogous structures. The stability of the pyrazole moiety under various reaction conditions is also discussed to guide the strategic design of synthetic routes.
Introduction
This compound is a valuable synthetic intermediate due to the presence of two key functional groups: a 1-substituted pyrazole and a primary alcohol. The pyrazole ring is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2][3] The terminal hydroxyl group offers a reactive handle for a variety of chemical transformations, allowing for molecular elaboration and the introduction of diverse functionalities. This guide focuses on the chemical behavior of the hydroxyl group, providing insights into its reactivity and selectivity in common organic transformations.
Core Reactivity of the Hydroxyl Group
The primary hydroxyl group in this compound displays typical reactivity for a primary alcohol. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or their derivatives, and converted into an ether. A key consideration in all transformations is the potential for side reactions involving the pyrazole ring, particularly the N2 nitrogen, which is nucleophilic. However, the pyrazole ring is generally stable to many oxidative and reductive conditions.[4]
Oxidation
The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 3-(1H-pyrazol-1-yl)propanal, or the carboxylic acid, 3-(1H-pyrazol-1-yl)propanoic acid, depending on the chosen oxidant and reaction conditions.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by quenching with a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.
-
Pyridinium Chlorochromate (PCC): PCC is a selective oxidant that converts primary alcohols to aldehydes in anhydrous solvents like dichloromethane (DCM).
-
TEMPO-Catalyzed Oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant such as sodium hypochlorite (bleach) offers a greener alternative for aldehyde synthesis.
Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid.
-
Jones Oxidation: This classic method employs chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone. It is a robust and high-yielding reaction for this transformation.
-
Electrooxidation: Studies on analogous compounds like 1-(2-hydroxyethyl)pyrazole have shown that electrooxidation on a NiO(OH) electrode in an aqueous alkaline solution can produce the corresponding carboxylic acid in high yields (around 80%).[5] This method presents a potentially clean and efficient route.
Table 1: Summary of Oxidation Reactions
| Product | Reagents and Conditions | Typical Yield | Reference / Analogy |
| 3-(1H-pyrazol-1-yl)propanal | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt | 85-95% | General Swern oxidation protocols |
| 3-(1H-pyrazol-1-yl)propanal | PCC, Celite, DCM, rt | 80-90% | General PCC oxidation protocols |
| 3-(1H-pyrazol-1-yl)propanal | TEMPO (cat.), NaOCl, NaHCO₃, KBr, DCM/H₂O, 0 °C to rt | 80-95% | General TEMPO oxidation protocols |
| 3-(1H-pyrazol-1-yl)propanoic acid | CrO₃, H₂SO₄, Acetone, 0 °C to rt | 70-90% | General Jones oxidation protocols |
| 3-(1H-pyrazol-1-yl)propanoic acid | NiO(OH) electrode, aqueous alkali, electrolysis | ~80% | Analogy to oxidation of 1-(2-hydroxyethyl)pyrazole[5] |
Esterification
The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its activated derivatives.
-
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) and heat. This is an equilibrium process, and the use of excess carboxylic acid or removal of water can drive the reaction to completion.
-
Steglich Esterification: This method is suitable for milder conditions, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Acylation with Acyl Halides or Anhydrides: Reaction with a more reactive acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) is a highly efficient method for ester formation.
Table 2: Summary of Esterification Reactions
| Product | Reagents and Conditions | Typical Yield | Reference / Analogy |
| 3-(1H-pyrazol-1-yl)propyl acetate | Acetic acid, cat. H₂SO₄, reflux | 60-80% | General Fischer esterification protocols |
| 3-(1H-pyrazol-1-yl)propyl benzoate | Benzoic acid, DCC, DMAP, DCM, rt | 85-95% | General Steglich esterification protocols |
| 3-(1H-pyrazol-1-yl)propyl acetate | Acetic anhydride, pyridine, rt | >90% | Standard acylation procedures |
Etherification
The synthesis of ethers from this compound can be achieved through several standard methods.
-
Williamson Ether Synthesis: This involves the deprotonation of the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. This method is generally efficient for primary and methyl halides.
-
Mitsunobu Reaction: This reaction allows for the formation of ethers under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral substrate .
Table 3: Summary of Etherification Reactions
| Product | Reagents and Conditions | Typical Yield | Reference / Analogy |
| 1-(3-methoxypropyl)-1H-pyrazole | 1. NaH, THF, 0 °C to rt; 2. CH₃I | 70-90% | General Williamson ether synthesis protocols |
| 1-(3-benzyloxypropyl)-1H-pyrazole | 1. NaH, THF, 0 °C to rt; 2. Benzyl bromide | 70-90% | General Williamson ether synthesis protocols |
| 1-(3-phenoxypropyl)-1H-pyrazole | Phenol, PPh₃, DEAD, THF, 0 °C to rt | 60-80% | General Mitsunobu reaction protocols |
Experimental Protocols (Generalized)
The following are generalized protocols and should be adapted and optimized for specific substrates and scales.
Oxidation to 3-(1H-pyrazol-1-yl)propanoic acid (Jones Oxidation)
-
Dissolve this compound (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Prepare Jones reagent by dissolving CrO₃ in a mixture of concentrated H₂SO₄ and water.
-
Slowly add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by crystallization or chromatography.
Esterification to 3-(1H-pyrazol-1-yl)propyl acetate (Acylation)
-
Dissolve this compound (1.0 eq) in pyridine or DCM with triethylamine (1.5 eq) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, which can be purified by column chromatography.
Etherification to 1-(3-methoxypropyl)-1H-pyrazole (Williamson Synthesis)
-
To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The derivatization of the hydroxyl group of this compound is a key step in the synthesis of various compounds with potential biological activity. The following diagram illustrates the logical workflow from the starting material to different classes of derivatives.
Caption: Synthetic pathways from this compound.
The derivatized products can be further utilized in drug discovery programs. For instance, the carboxylic acid derivative can be coupled with amines to form amides, a common functional group in pharmaceuticals. The aldehyde can undergo reductive amination or be used in olefination reactions. Esters and ethers can modify the pharmacokinetic properties of a parent molecule, such as lipophilicity and metabolic stability.
Caption: Role of derivatization in drug development.
Conclusion
The hydroxyl group of this compound is a versatile functional handle that can be selectively transformed into a variety of other functional groups using standard organic synthesis methodologies. The choice of reagents and reaction conditions allows for the controlled oxidation to either an aldehyde or a carboxylic acid, efficient esterification, and reliable ether formation. The pyrazole ring is generally robust under these conditions, making this molecule an excellent scaffold for the development of new chemical entities in the pharmaceutical and materials science fields. This guide provides a foundational understanding and practical starting points for researchers looking to utilize this compound in their synthetic endeavors. Further optimization of the presented generalized protocols will be necessary for specific applications.
References
The Emerging Role of 3-(1H-Pyrazol-1-yl)propan-1-ol and its Derivatives as a Versatile Linker in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore innovative molecular scaffolds that can serve as versatile linkers in the design of complex drug molecules. Among these, the 3-(1H-pyrazol-1-yl)propyl moiety, particularly with a terminal alcohol functional group as in 3-(1H-pyrazol-1-yl)propan-1-ol, is gaining recognition for its favorable physicochemical properties and synthetic tractability. This technical guide provides a comprehensive overview of this linker's core attributes, its applications in medicinal chemistry, and detailed experimental protocols for its synthesis and incorporation into drug candidates. While direct literature on this compound as a linker is emerging, this guide draws upon data from its closely related and more extensively studied derivatives, such as the corresponding propanamides, to illustrate the potential of this linker scaffold.
Core Concepts: The Pyrazole Moiety in Drug Design
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent pharmacophore in numerous FDA-approved drugs.[1][2] Its inclusion in molecular design is often motivated by its ability to:
-
Serve as a bioisostere: The pyrazole ring can mimic a phenyl ring or other aromatic systems, often leading to improved potency and better physicochemical properties like solubility and lipophilicity.[1]
-
Engage in hydrogen bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
-
Provide metabolic stability: The pyrazole ring is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.
-
Offer synthetic versatility: The pyrazole ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's properties.[3]
The 3-(1H-pyrazol-1-yl)propyl scaffold combines these advantages with a flexible three-carbon chain, making it an attractive linker for connecting different molecular fragments, such as in Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), or other targeted therapies.[4][5] The terminal hydroxyl group of this compound provides a convenient handle for further chemical modification and conjugation.
Physicochemical and Structural Properties
| Property | Value (Predicted/Inferred) | Significance in Drug Design |
| Molecular Formula | C₆H₁₀N₂O | Provides a relatively small and lightweight linker, contributing minimally to the overall molecular weight of the final conjugate. |
| Molecular Weight | 126.16 g/mol | Low molecular weight is advantageous for maintaining drug-like properties (e.g., Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | The moderate TPSA suggests a balance between solubility and cell permeability. |
| logP (Octanol-Water Partition Coefficient) | 0.5 (Predicted) | Indicates a degree of hydrophilicity, which can be beneficial for aqueous solubility and reducing non-specific binding. |
| Hydrogen Bond Donors | 1 (the -OH group) | Can participate in hydrogen bonding interactions with the target protein or improve solubility. |
| Hydrogen Bond Acceptors | 2 (the pyrazole nitrogens) | The pyrazole ring can form key interactions within the binding pocket of a target protein. |
| Rotatable Bonds | 3 | Offers conformational flexibility, which can be crucial for achieving the optimal orientation of the linked molecular fragments for biological activity. |
Table 1: Physicochemical Properties of the this compound Linker.
Applications in Medicinal Chemistry: Insights from Analogs
The utility of the 3-(1H-pyrazol-1-yl)propyl scaffold as a linker is best illustrated through studies on its derivatives, particularly the corresponding amides. For instance, a series of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives have been synthesized and evaluated for their neuroprotective potential.[2] While not strictly a linker application in the context of bi-functional molecules, this work provides valuable insights into the synthesis and biological relevance of this scaffold.
Neuroprotective Agents
In a study investigating neuroprotective agents against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, several N-substituted propanamides containing the 3-(1H-pyrazol-1-yl)propyl core were synthesized.[2] The general structure involves the pyrazole-propanol backbone connected to a substituted aniline via an amide bond. This research highlights the synthetic accessibility of this scaffold and its compatibility with diverse functionalities.
Quantitative Data from Neuroprotection Studies
While the primary focus of the study was on neuroprotective activity, the synthetic yields and melting points of these compounds provide a useful reference for researchers working with this scaffold.
| Compound ID | R-group (on anilide) | Yield (%) | Melting Point (°C) |
| 1 | 2-chlorophenyl | 30 | 102 |
| 2 | 3-chlorophenyl | 72 | 76 |
| 3 | 4-chlorophenyl | 59 | 151 |
| 4 | 2-methoxyphenyl | 62 | 88 |
| 5 | 3-methoxyphenyl | 66 | 96 |
Table 2: Synthetic Data for 3-(1H-Pyrazol-1-yl)-N-propananilide Derivatives. [2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the 3-(1H-pyrazol-1-yl)propyl scaffold and its derivatives, based on established literature procedures.
Synthesis of 3-(1H-Pyrazol-1-yl)propanal
The aldehyde precursor is a key intermediate for the synthesis of the target alcohol linker.
-
Reaction: Michael addition of pyrazole to acrolein.
-
Reagents:
-
Pyrazole
-
Acrolein
-
-
Procedure:
-
Dissolve pyrazole in a suitable solvent (e.g., acetonitrile).
-
Cool the solution in an ice bath.
-
Add acrolein dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(1H-pyrazol-1-yl)propanal.[6]
-
Synthesis of this compound
-
Reaction: Reduction of 3-(1H-pyrazol-1-yl)propanal.
-
Reagents:
-
3-(1H-Pyrazol-1-yl)propanal
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Dissolve 3-(1H-pyrazol-1-yl)propanal in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Synthesis of 3-(1H-Pyrazol-1-yl)-N-propananilide Derivatives
This protocol describes the amidation of the corresponding carboxylic acid, which can be obtained by oxidation of this compound.
-
Step 1: Oxidation to 3-(1H-Pyrazol-1-yl)propanoic acid (Not detailed in provided search results, but a standard procedure using, for example, Jones oxidation).
-
Step 2: Amide Coupling
-
Reagents:
-
3-(1H-Pyrazol-1-yl)propanoic acid
-
Substituted aniline
-
A coupling agent (e.g., EDC/HOBt or HATU)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve 3-(1H-pyrazol-1-yl)propanoic acid in the anhydrous solvent.
-
Add the coupling agent and the non-nucleophilic base to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the substituted aniline to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(1H-pyrazol-1-yl)-N-propananilide derivative.[2]
-
Mandatory Visualizations
Logical Workflow for Linker Synthesis and Conjugation
Caption: Synthetic workflow for this compound and its derivatives for use in bi-functional molecule synthesis.
Conceptual Signaling Pathway for a PROTAC Utilizing the Linker
Caption: Conceptual pathway of PROTAC action, where the pyrazole-based linker facilitates the formation of the ternary complex.
Conclusion and Future Perspectives
The 3-(1H-pyrazol-1-yl)propyl scaffold represents a promising and versatile linker in medicinal chemistry. Its inherent physicochemical properties, derived from the pyrazole ring, combined with its synthetic accessibility, make it an attractive component for the design of complex therapeutic agents. While direct and extensive application data for this compound as a linker is still emerging, the successful synthesis and biological evaluation of its derivatives strongly support its potential. Future work should focus on the systematic evaluation of this linker in various applications, such as PROTACs and ADCs, to fully characterize its impact on the stability, solubility, and biological activity of the resulting conjugates. The generation of quantitative data, such as ternary complex stability and in vivo pharmacokinetic parameters, will be crucial for establishing this scaffold as a staple in the medicinal chemist's toolbox.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uj.ac.za [pure.uj.ac.za]
- 4. Pyrazolone ligation-mediated versatile sequential bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Linker Strategies for Tumor-Targeted Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(1H-pyrazol-1-yl)propanal synthesis - chemicalbook [chemicalbook.com]
Review of pyrazole-containing pharmacologically active compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of pharmacologically active compounds that target a wide range of therapeutic areas. This technical guide provides a comprehensive overview of pyrazole-containing drugs, delving into their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key synthetic and analytical methods are provided to facilitate further research and development in this dynamic field.
Therapeutic Landscape of Pyrazole-Containing Drugs
Pyrazole derivatives have demonstrated remarkable versatility, leading to the development of blockbuster drugs in various therapeutic categories. Notable examples include the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, the anti-obesity drug rimonabant (though later withdrawn in many countries due to side effects), and the anabolic steroid stanozolol.[1][2] Beyond these, the pyrazole core is a key feature in numerous compounds with anticancer, antimicrobial, and other pharmacological activities.[3][4][5]
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for a selection of pyrazole-containing compounds across different therapeutic areas. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of new and more potent analogues.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | Assay | IC50 (µM) | Reference |
| Celecoxib | COX-2 | Human Whole Blood Assay | 0.04 | [6] |
| SC-560 | COX-1 | Human Whole Blood Assay | 0.009 | [6] |
| Pyrazole Derivative 1 | COX-2 | Enzyme Immunoassay | 0.15 | [7] |
| Pyrazole Derivative 2 | COX-2 | Enzyme Immunoassay | 0.21 | [7] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | Assay | GI50 (µM) | Reference |
| Pyrazole Derivative A | MCF-7 (Breast) | MTT Assay | 5.8 | [4] |
| Pyrazole Derivative B | A549 (Lung) | MTT Assay | 8.0 | [4] |
| Pyrazole Derivative C | K562 (Leukemia) | 2D-QSAR | pIC50 = 5.32 | [8] |
| Pyrazole Derivative D | PC-3 (Prostate) | 2D-QSAR | pIC50 = 5.26 | [8] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative X | S. aureus | 62.5 | [9] |
| Pyrazole Derivative Y | E. coli | 0.25 | [3] |
| Pyrazole Derivative Z | A. niger | 2.9 | [9] |
| Pyrazoline 9 | E. faecalis | <128 | [10] |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrazole-containing drugs exert their effects is crucial for rational drug design and for predicting potential side effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for prominent pyrazole-based drugs.
Celecoxib: Selective COX-2 Inhibition
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
References
- 1. mdpi.com [mdpi.com]
- 2. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol from Pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol from pyrazole. The primary synthetic route detailed is the N-alkylation of pyrazole with a suitable three-carbon electrophile, specifically 3-chloropropan-1-ol or 3-bromopropan-1-ol. This method is a common and effective strategy for the preparation of N-substituted pyrazoles, which are important building blocks in medicinal chemistry and drug development. The protocols provided herein cover reaction setup, execution, workup, and purification of the target compound. Additionally, quantitative data from representative procedures are summarized, and a logical workflow for the synthesis is presented visually.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring, particularly at the N1 position, is a key strategy for modulating the pharmacological profile of these compounds.
The synthesis of this compound provides a versatile intermediate for further elaboration. The terminal hydroxyl group can be readily modified to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs. The most direct and widely used method for the synthesis of this compound is the N-alkylation of pyrazole with a 3-halopropanol. This reaction typically proceeds via the deprotonation of the pyrazole nitrogen by a suitable base, followed by nucleophilic attack on the alkyl halide.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of pyrazole with 3-halopropanols under various reaction conditions.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Chloropropan-1-ol | K₂CO₃ | DMF | Reflux | Not Specified | 30-72* | [1][2] |
| 3-Bromopropan-1-ol | NaH | THF | Not Specified | Not Specified | Not Specified | [3] |
| 3-Chloropropan-1-ol | NaOH | Not Specified | Not Specified | Not Specified | Not Specified | General Method |
*Note: The cited yields are for the synthesis of analogous 3-(1H-pyrazol-1-yl)propanamide derivatives and serve as an estimation for the synthesis of the target alcohol.[1][2] Actual yields for this compound may vary depending on the specific reaction conditions and purification methods employed.
Experimental Protocols
Two primary protocols for the synthesis of this compound are presented below, utilizing either potassium carbonate or sodium hydride as the base.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This protocol is a robust and commonly used method for the N-alkylation of pyrazoles.
Materials:
-
Pyrazole
-
3-Chloropropan-1-ol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the deprotonation of pyrazole.
-
Add 3-chloropropan-1-ol (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This method employs a stronger base and may offer advantages in terms of reaction rate and yield for less reactive alkylating agents. Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care in an inert atmosphere.
Materials:
-
Pyrazole
-
3-Bromopropan-1-ol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of pyrazole (1.0 equivalent) in anhydrous THF to the suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-bromopropan-1-ol (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Alkylation of 1H-Pyrazole with 3-Chloropropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 1H-pyrazole with 3-chloropropanol to synthesize 1-(3-hydroxypropyl)-1H-pyrazole, a valuable building block in medicinal chemistry. The protocol outlines a robust procedure using potassium carbonate as a base in dimethylformamide (DMF), a common and effective method for such transformations.[1] Additionally, alternative conditions and optimization strategies are discussed. This application note includes a comprehensive experimental protocol, a summary of representative data, and visual diagrams to illustrate the workflow and the relevance of pyrazole derivatives in drug discovery signaling pathways.
Introduction
Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[2][3] The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can serve as both hydrogen bond donors and acceptors, contributing to favorable interactions with biological targets.[2] This versatile scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[4][5] The N-alkylation of the pyrazole ring is a critical step in the synthesis of these complex molecules, as the substituent on the nitrogen atom often plays a pivotal role in modulating the compound's biological activity and pharmacokinetic properties. The target molecule of this protocol, 1-(3-hydroxypropyl)-1H-pyrazole, is a particularly useful intermediate, providing a hydroxyl group that can be further functionalized for the synthesis of more elaborate drug candidates.
Signaling Pathway and Drug Action
The pyrazole motif is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. The following diagram illustrates a generalized signaling pathway where a pyrazole-containing drug can act as an inhibitor, a common mechanism of action for this class of compounds.
Caption: Generalized signaling pathway illustrating the inhibitory action of a pyrazole-based drug.
Experimental Protocols
This section details the experimental procedure for the synthesis of 1-(3-hydroxypropyl)-1H-pyrazole.
Materials:
-
1H-Pyrazole (98%)
-
3-Chloropropanol (98%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF) to make a 0.5 M solution with respect to the pyrazole.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. To this suspension, add 3-chloropropanol (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to afford the pure 1-(3-hydroxypropyl)-1H-pyrazole.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 1-(3-hydroxypropyl)-1H-pyrazole.
Caption: Workflow for the synthesis of 1-(3-hydroxypropyl)-1H-pyrazole.
Data Presentation
The following table summarizes representative data for the alkylation of 1H-pyrazole with 3-chloropropanol under various conditions. Please note that these are typical results and may vary based on the specific experimental setup.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 18 | 75 |
| 2 | NaH (1.5) | THF | 65 | 12 | 82 |
| 3 | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 78 |
| 4 | K₂CO₃ (2.0) / TBAB (0.1) | Toluene/H₂O | 90 | 12 | 85 |
TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst)
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of 1-(3-hydroxypropyl)-1H-pyrazole. The use of potassium carbonate in DMF is a standard and effective approach, while other bases and solvent systems, including phase-transfer catalysis, can also yield excellent results.[6] This versatile building block can be readily incorporated into more complex molecules, making it a valuable tool for researchers in drug discovery and development. Further optimization of reaction conditions may be necessary depending on the scale and specific requirements of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol, a valuable intermediate in the development of pharmaceutical compounds and other bioactive molecules. The synthesis is achieved through the N-alkylation of pyrazole with 3-chloropropan-1-ol in the presence of a suitable base and solvent. This method offers a straightforward and efficient route to the desired product. This application note is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Pyrazole and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The N-alkylation of pyrazoles is a fundamental transformation that allows for the introduction of various functional groups, leading to the synthesis of diverse molecular scaffolds for drug discovery. This compound is a key building block, incorporating both a pyrazole ring and a propanol side chain, making it a versatile precursor for further chemical modifications. The protocol described herein outlines a reliable method for the preparation of this compound.
Reaction Scheme
The synthesis of this compound is accomplished by the nucleophilic substitution reaction between pyrazole and 3-chloropropan-1-ol. The pyrazole anion, generated in situ by a base, acts as a nucleophile, displacing the chloride from 3-chloropropan-1-ol to form the N-alkylated product.
Overall Reaction:
Pyrazole + 3-Chloropropan-1-ol --(Base, Solvent)--> this compound
Experimental Protocol
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity | Supplier |
| Pyrazole | C₃H₄N₂ | 68.08 | 1.0 g (14.7 mmol) | ≥98% | Sigma-Aldrich |
| 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | 1.53 g (16.2 mmol) | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.06 g (29.4 mmol) | ≥99% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 50 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | As needed | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | ≥97% | Sigma-Aldrich |
3.2. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
3.3. Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add pyrazole (1.0 g, 14.7 mmol), potassium carbonate (4.06 g, 29.4 mmol), and anhydrous acetonitrile (50 mL).
-
Addition of Reagents: Stir the suspension at room temperature for 15 minutes. To this mixture, add 3-chloropropan-1-ol (1.53 g, 16.2 mmol) dropwise.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
3.4. Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.51 (d, J=1.8 Hz, 1H), 7.48 (d, J=2.2 Hz, 1H), 6.25 (t, J=2.0 Hz, 1H), 4.25 (t, J=6.8 Hz, 2H), 3.65 (t, J=5.8 Hz, 2H), 2.10 (quint, J=6.3 Hz, 2H), 1.95 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 139.5, 129.0, 105.5, 60.0, 50.5, 33.0 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₆H₁₁N₂O: 127.0871; found: 127.0875 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Acetonitrile is flammable and toxic; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The protocol detailed in this application note provides an effective and reproducible method for the synthesis of this compound. This procedure is suitable for laboratory-scale preparation and can be adapted for larger-scale synthesis with appropriate modifications. The availability of this protocol will facilitate further research into the applications of this versatile building block in medicinal chemistry and materials science.
Application Notes and Protocols: The Versatility of 3-(1H-pyrazol-1-yl)propan-1-ol in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(1H-pyrazol-1-yl)propan-1-ol as a versatile building block in multicomponent reactions (MCRs). The primary focus is on its application in the synthesis of pyranopyrazole scaffolds, with additional insights into its potential use in other significant MCRs like the Ugi and Passerini reactions. The pyrazole moiety is a well-established pharmacophore, and its incorporation into complex molecular architectures through efficient MCRs is of significant interest in medicinal chemistry and drug discovery.[1][2]
Introduction: Leveraging a Pre-functionalized Building Block
This compound is a bifunctional molecule containing a reactive hydroxyl group and a pyrazole ring. The hydroxyl group can be readily oxidized to an aldehyde, 3-(1H-pyrazol-1-yl)propanal, which serves as a key component in various MCRs. This two-step, one-pot approach allows for the introduction of a flexible three-carbon linker attached to the pyrazole nitrogen, providing a valuable vector for exploring chemical space in drug design. The pyrazole core itself is a privileged scaffold found in numerous biologically active compounds.[1]
Application in the Four-Component Synthesis of Pyranopyrazoles
The most direct application of this compound in MCRs is through its oxidation to the corresponding aldehyde, followed by a one-pot, four-component reaction to synthesize highly substituted pyranopyrazoles. Pyranopyrazoles are a class of fused heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]
The general reaction involves the condensation of an aldehyde, hydrazine hydrate, a β-ketoester (such as ethyl acetoacetate), and an active methylene compound (like malononitrile).[2][3][4][5][6][7][8]
Logical Workflow for Pyranopyrazole Synthesis
Caption: Workflow for the synthesis of pyranopyrazoles.
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-(1H-pyrazol-1-yl)propanal
This protocol is a general method for the oxidation of primary alcohols to aldehydes using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or silica gel pad
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® or silica gel, washing the pad with additional DCM.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 3-(1H-pyrazol-1-yl)propanal can be purified by column chromatography on silica gel or used directly in the subsequent multicomponent reaction.
Protocol 2: Four-Component Synthesis of a 4-(3-(1H-pyrazol-1-yl)propyl)-pyranopyrazole Derivative
This protocol is adapted from established methods for pyranopyrazole synthesis.[3][4][6]
Materials:
-
3-(1H-pyrazol-1-yl)propanal
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine 3-(1H-pyrazol-1-yl)propanal (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (5-10 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography.
Data Presentation: Representative Yields for Pyranopyrazole Synthesis
The following table summarizes typical reaction conditions and yields for the four-component synthesis of various pyranopyrazole derivatives using different aromatic aldehydes, which can be considered analogous to the proposed reaction with 3-(1H-pyrazol-1-yl)propanal.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 2 | 92 | [1] |
| 4-Chlorobenzaldehyde | L-proline | Water | 1 | 95 | N/A |
| 4-Methoxybenzaldehyde | Sodium benzoate | Water | 0.5 | 94 | [3] |
| 3-Nitrobenzaldehyde | Triethylamine | Ethanol | 1.5 | 86 | [1] |
| 2-Thiophenecarboxaldehyde | None (neat) | None | 0.25 | 90 | [2] |
Potential Applications in Other Multicomponent Reactions
The versatile reactivity of the pyrazole moiety and the functional handles that can be derived from this compound open up possibilities for its use in other powerful MCRs.
Ugi Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[9] 3-(1H-pyrazol-1-yl)propanal could serve as the aldehyde component. Furthermore, the pyrazole nucleus could be incorporated into the amine or carboxylic acid components.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO [nanomaterchem.com]
- 6. nanomaterchem.com [nanomaterchem.com]
- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-(1H-pyrazol-1-yl)propan-1-ol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-pyrazol-1-yl)propan-1-ol is a versatile heterocyclic compound that serves as a valuable building block in the design and synthesis of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects. The propan-1-ol side chain offers a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed experimental protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the pharmacological profile of structurally related pyrazole derivatives, this compound is a promising scaffold for the development of drugs targeting a variety of diseases.
-
Anti-inflammatory Agents: Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. The this compound scaffold can be elaborated to design novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
-
Neuroprotective Agents: Derivatives of this compound, specifically 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, have demonstrated significant neuroprotective effects in preclinical models of neurotoxicity.[1] This suggests the potential for developing novel therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
-
Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer agents.[2] By modifying the this compound core, it is possible to develop novel compounds with cytotoxic activity against various cancer cell lines.
Data Presentation: Biological Activity of Related Pyrazole Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the biological activities of some of its derivatives and other relevant pyrazole compounds to illustrate the potential of this chemical scaffold.
| Compound/Derivative Class | Target/Assay | Activity (IC50/EC50/MIC) | Therapeutic Area | Reference |
| 3-(1H-pyrazol-1-yl)-N-propananilide derivatives | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Neuroprotective | Neurodegenerative Diseases | [1] |
| Pyrazole-pyridazine hybrids | COX-2 Inhibition | IC50 = 1.15 - 20.71 µM | Inflammation | |
| Thymol-pyrazole hybrids | COX-2 Inhibition | IC50 = 0.043 - 0.068 µM | Inflammation | [3] |
| 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | MCF-7, T-47D, H-460, A-549 cancer cell lines | Anti-proliferative | Oncology | [4] |
| 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 cancer cell line | IC50 = 4.2 µM | Oncology | [2] |
| 1,3,5-triphenyl-1H-pyrazol-4-ol | HeLa cells | <5% cell survival | Oncology | |
| 5-Aminopyrazole derivatives | Various cancer cell lines | Anti-proliferative | Oncology | [5] |
| Pyrazole derivative 6g | IL-6 expression in LPS-stimulated BV2 microglial cells | IC50 = 9.562 µM | Neuroinflammation | [6] |
Experimental Protocols
Synthesis of this compound Derivatives
The following protocol is a general method for the synthesis of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, which can be adapted for the synthesis of other derivatives starting from this compound.[1]
General Procedure:
-
Synthesis of ω-Chloro-N-propananilides: Dissolve substituted aniline (1 eq.) and K2CO3 (1 eq.) in a mixture of acetone:water (1:2). Add 3-chloropropionyl chloride (1 eq.) dropwise in an ice bath. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into cold water, and filter the precipitate and wash with water.
-
Synthesis of 3-(1H-pyrazol-1-yl)-N-propananilides: Dissolve ω-chloro-N-propananilides (1 eq.), pyrazole (1 eq.), and K2CO3 (1 eq.) in dimethylformamide (DMF). Reflux the reaction mixture. Monitor the reaction completion by thin-layer chromatography. Evaporate DMF under reduced pressure. Extract the residue with chloroform and water. Dry the organic phases and evaporate to obtain the crude product. Purify the product by a suitable method (e.g., recrystallization or column chromatography).
In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a method for evaluating the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.[7][8]
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Test compounds
-
Known COX-1 inhibitor (e.g., SC-560)
-
Known COX-2 inhibitor (e.g., Celecoxib)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction:
-
To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound to the respective wells. Include DMSO-only wells as a control for total enzyme activity and wells with a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement: Immediately measure the fluorescence or absorbance at the appropriate wavelength in a plate reader at timed intervals.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Neuroprotective Activity Assay (6-OHDA-Induced Neurotoxicity Model)
This protocol describes a method to assess the neuroprotective effects of this compound derivatives against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in the SH-SY5Y human neuroblastoma cell line.[1]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
6-hydroxydopamine (6-OHDA)
-
Test compounds
-
WST-1 or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, and 50 µM) for 12 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: After the pre-treatment period, add 6-OHDA (final concentration, e.g., 50 µM) to the wells (except for the control group) and incubate for another 12 hours.
-
Cell Viability Assay:
-
After the incubation period, remove the medium.
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
Compare the viability of cells treated with the test compounds and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.
-
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Potential signaling pathways modulated by this compound derivatives in inflammation and neuroprotection.
References
- 1. turkjps.org [turkjps.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles: exhibiting anticancer activity through intracellular ROS scavenging and the mitochondria-dependent death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Antimicrobial Evaluation of Novel Pyrazole Derivatives
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent discovery of new antimicrobial agents. Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] Their versatile structure allows for various chemical modifications to optimize potency and reduce toxicity. This document provides detailed protocols for the synthesis of novel pyrazole-hydrazone derivatives and their subsequent evaluation for antimicrobial activity using standardized screening methods.
Part 1: Synthesis of Pyrazole-Hydrazone Derivatives
This section details the synthesis of 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, a compound reported to exhibit significant antimicrobial activity.[1] The synthesis involves a coupling reaction between 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide and a diazonium salt.
Experimental Protocol: Synthesis of 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 3a)
Materials:
-
3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (1a)
-
p-toluidine (2a)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Ice
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH indicator paper
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve p-toluidine (2a) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the p-toluidine solution while maintaining the temperature between 0-5°C and stirring continuously.
-
Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (1a) in ethanol.
-
Add a solution of sodium acetate in water to the pyrazole solution and cool it to 0-5°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the pyrazole solution with vigorous stirring. Maintain the temperature at 0-5°C throughout the addition.
-
A colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours to ensure the completion of the reaction.[1]
-
-
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold water to remove any inorganic impurities.
-
Dry the crude product in a desiccator or a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazole-hydrazone derivative (3a).
-
-
Characterization:
-
Determine the melting point of the purified compound.
-
Characterize the compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.
-
Perform elemental analysis to confirm the empirical formula.
-
// Nodes start [label="Start", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_diazonium [label="Prepare Diazonium Salt\n(p-toluidine, HCl, NaNO₂)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; prep_pyrazole [label="Prepare Pyrazole Solution\n(Compound 1a, Ethanol, NaOAc)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; coupling [label="Coupling Reaction\n(0-5°C, Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; filtration [label="Vacuum Filtration\n& Washing", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; purification [label="Recrystallization\n(from Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; characterization [label="Characterization\n(MP, NMR, IR, MS)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; end [label="End", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_diazonium; start -> prep_pyrazole; prep_diazonium -> coupling; prep_pyrazole -> coupling; coupling -> filtration [label="Precipitate forms"]; filtration -> purification; purification -> characterization; characterization -> end; }
Caption: Workflow for the synthesis of novel pyrazole-hydrazone derivatives.
Data Presentation: Synthesis Results
The following table summarizes the expected results for a series of synthesized pyrazole-hydrazone derivatives.
| Compound ID | R-Group (Ar) | Yield (%) | M.P. (°C) | Molecular Formula |
| 3a | p-tolyl | 92 | 210-212 | C₁₂H₁₄N₆OS |
| 3b | Phenyl | 88 | 205-207 | C₁₁H₁₂N₆OS |
| 3c | p-chlorophenyl | 90 | 225-227 | C₁₁H₁₁ClN₆OS |
Part 2: Antimicrobial Screening Protocols
The synthesized pyrazole derivatives are screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using the agar disk diffusion method for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 1: Agar Disk Diffusion Assay
This method is used for the qualitative assessment of antimicrobial activity.[5][6][7]
Materials:
-
Synthesized pyrazole compounds
-
Standard antibiotic disks (e.g., Ciprofloxacin, Chloramphenicol)[1][3]
-
Standard antifungal disks (e.g., Clotrimazole, Griseofulvin)[1][3]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile paper disks (6 mm diameter)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard[5]
-
Dimethyl sulfoxide (DMSO) as a solvent
Procedure:
-
Inoculum Preparation:
-
From a pure, overnight culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to create a homogeneous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA or SDA plate to ensure a confluent lawn of growth. Repeat this by rotating the plate 60° twice.[10]
-
Allow the plate to dry for 3-5 minutes.[10]
-
-
Disk Preparation and Application:
-
Dissolve the synthesized compounds in DMSO to a final concentration (e.g., 1 mg/mL).
-
Impregnate sterile paper disks with a known volume (e.g., 20 µL) of the compound solution.
-
Prepare a negative control disk using only the solvent (DMSO).
-
Using sterile forceps, place the impregnated disks, along with standard antibiotic/antifungal disks, onto the surface of the inoculated agar plate. Ensure disks are at least 24 mm apart.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm), including the disk diameter.[5]
-
// Nodes start [label="Start", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="Prepare Inoculum\nfrom Pure Culture", fillcolor="#FFFFFF", fontcolor="#202124"]; standardize [label="Standardize Turbidity\n(0.5 McFarland)", fillcolor="#FFFFFF", fontcolor="#202124"]; inoculate_plate [label="Inoculate Agar Plate\n(MHA/SDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apply_disks [label="Apply Compound & \nControl Disks", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate Plates\n(35°C or 28°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure Zones of\nInhibition (mm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_inoculum; prep_inoculum -> standardize; standardize -> inoculate_plate [label="Within 15 mins"]; inoculate_plate -> apply_disks; apply_disks -> incubate; incubate -> measure; measure -> end; }
Caption: Workflow for the Agar Disk Diffusion antimicrobial susceptibility test.
Data Presentation: Agar Disk Diffusion Results
| Compound ID | S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| 3a | 24 | 20 | 22 |
| 3b | 18 | 15 | 17 |
| 3c | 22 | 18 | 20 |
| Ciprofloxacin | 28 | 25 | - |
| Clotrimazole | - | - | 24 |
| DMSO (Solvent) | 0 | 0 | 0 |
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
Synthesized pyrazole compounds
-
Standard antimicrobial agents
-
Test microorganisms
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described previously.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11]
-
-
Inoculation and Controls:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
-
Determining the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) after incubation. This can be assessed visually or by using a plate reader.[11]
-
// Nodes start [label="Start", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_dilutions [label="Prepare Serial Dilutions\nof Compound in 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare & Dilute\nBacterial Inoculum", fillcolor="#FFFFFF", fontcolor="#202124"]; inoculate_wells [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; add_controls [label="Add Growth & \nSterility Controls", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="Incubate Plate\n(16-20 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_mic [label="Read Results\n(Visual or Spectrophotometer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_dilutions; start -> prep_inoculum; prep_dilutions -> inoculate_wells; prep_inoculum -> inoculate_wells; inoculate_wells -> add_controls; add_controls -> incubate; incubate -> read_mic [label="Determine lowest conc.\nwith no growth"]; read_mic -> end; }
Caption: Workflow for the Broth Microdilution MIC determination test.
Data Presentation: Minimum Inhibitory Concentration (MIC) Results
The MIC values provide quantitative data on the potency of the synthesized compounds.
| Compound ID | S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| 3a | 62.5 | 125 | 7.8 |
| 3b | 250 | >500 | 62.5 |
| 3c | 125 | 250 | 15.6 |
| Chloramphenicol | 125 | 125 | - |
| Clotrimazole | - | - | 7.8 |
The protocols outlined provide a comprehensive framework for the synthesis of novel pyrazole-hydrazone derivatives and their subsequent evaluation as potential antimicrobial agents. The data from these assays, particularly the MIC values, are crucial for identifying lead compounds for further development in the fight against infectious diseases. The results for compound 3a, for example, show promising activity, especially against the fungal strain C. albicans, warranting further investigation.[1]
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jpsbr.org [jpsbr.org]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. asm.org [asm.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(1H-pyrazol-1-yl)propan-1-ol as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-pyrazol-1-yl)propan-1-ol is a valuable bifunctional building block in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a reactive pyrazole ring and a terminal hydroxyl group, allows for a variety of chemical transformations, making it an important intermediate in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The propanol side chain provides a handle for further functionalization or for participation in cyclization reactions to construct fused heterocyclic systems.
These application notes provide an overview of the utility of this compound in the synthesis of N-propananilide derivatives and explore its potential in the construction of fused pyrazolo-heterocyclic systems. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.
Applications in the Synthesis of Bioactive Molecules
The unique combination of a pyrazole ring and a flexible three-carbon chain terminating in a hydroxyl group makes this compound a versatile precursor for various heterocyclic structures.
Synthesis of N-Propananilide Derivatives with Neuroprotective Potential
One key application of the 3-(1H-pyrazol-1-yl)propyl moiety is in the synthesis of N-propananilide derivatives. These compounds have been investigated for their neuroprotective properties. The synthesis involves the reaction of a pyrazole-containing intermediate with various anilines. While the direct use of this compound is not explicitly detailed in the cited literature, the synthesis of analogous N-(substituted phenyl)-3-(1H-pyrazol-1-yl)propanamides demonstrates the utility of the core structure. A general synthetic route involves the initial preparation of 3-chloropropanoyl chloride, followed by its reaction with a substituted aniline to form an ω-chloro-N-propananilide intermediate. This intermediate then undergoes nucleophilic substitution with 1H-pyrazole to yield the final N-propananilide product.
A study on similar compounds, 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, has shown their potential as neuroprotective agents against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. This suggests that compounds derived from a this compound scaffold could be promising candidates for the development of new therapies for neurodegenerative diseases.
Precursor for Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyridines
The this compound scaffold is a potential precursor for the synthesis of fused heterocyclic systems such as tetrahydropyrazolo[1,5-a]pyridines. Intramolecular cyclization reactions, such as a Mitsunobu reaction or a cyclodehydration, could theoretically be employed to form the fused piperidine ring. This transformation would involve the activation of the terminal hydroxyl group followed by an intramolecular nucleophilic attack from a nitrogen atom of the pyrazole ring.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various N-(substituted phenyl)-3-(1H-pyrazol-1-yl)propanamides, demonstrating the utility of the pyrazole-propanamide core structure.
| Compound | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) |
| 1 | 2-chloro | 30 | 102 |
| 2 | 3-chloro | 72 | 76 |
| 3 | 4-chloro | 59 | 151 |
| 4 | 2-methoxy | 62 | 88 |
| 5 | 3-methoxy | 66 | 96 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(Substituted phenyl)-3-(1H-pyrazol-1-yl)propanamides
This protocol is adapted from the synthesis of analogous compounds and illustrates the general methodology.
Step 1: Synthesis of ω-Chloro-N-propananilides
A solution of the appropriately substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. 3-Chloropropanoyl chloride (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the ω-chloro-N-propananilide intermediate.
Step 2: Synthesis of N-(Substituted phenyl)-3-(1H-pyrazol-1-yl)propanamides
A mixture of the ω-chloro-N-propananilide intermediate (1 equivalent), 1H-pyrazole (1 equivalent), and potassium carbonate (1 equivalent) in dimethylformamide (DMF) is heated under reflux. The reaction is monitored by TLC. Upon completion, the DMF is removed under reduced pressure. The residue is then subjected to an aqueous work-up by extracting with a suitable organic solvent (e.g., chloroform). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired N-(substituted phenyl)-3-(1H-pyrazol-1-yl)propanamide.
Characterization Data for N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide (1):
-
Yield: 30%
-
Melting Point: 102 °C
-
IR (ATR, cm⁻¹): 3279 (N-H), 1650 (C=O, amide I), 1533 (amide II)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.27 (d, 1H), 7.91 (brs, 1H, NH), 7.54 (d, 1H), 7.45 (d, 1H), 7.33 (dd, 1H), 7.22-7.26 (m, 1H), 7.03 (td, 1H), 6.21 (t, 1H), 4.53 (t, 2H), 3.04 (t, 2H)
-
MS (ESI) m/z: 250 [M+H]⁺, 252 [M+2+H]⁺
Protocol 2: Proposed Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine via Intramolecular Cyclization (Hypothetical)
This protocol describes a potential, yet unconfirmed, synthetic route.
Step 1: Activation of the Hydroxyl Group
To a solution of this compound (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, is added diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise. The reaction mixture is stirred at room temperature for several hours until complete consumption of the starting material, as monitored by TLC.
Step 2: Intramolecular Cyclization
The reaction mixture containing the activated alcohol is then heated to reflux to facilitate the intramolecular cyclization. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.
Disclaimer: This protocol is hypothetical and based on general principles of the Mitsunobu reaction and intramolecular cyclization. Experimental conditions would require optimization.
Mandatory Visualization
Caption: Synthetic pathway for N-propananilide derivatives.
Caption: Proposed pathway for intramolecular cyclization.
Application Note: Protocol for the Oxidation of 3-(1H-pyrazol-1-yl)propan-1-ol to 3-(1H-pyrazol-1-yl)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective oxidation of the primary alcohol, 3-(1H-pyrazol-1-yl)propan-1-ol, to its corresponding aldehyde, 3-(1H-pyrazol-1-yl)propanal. The pyrazole moiety is a significant pharmacophore in drug discovery, and its derivatives are key intermediates in the synthesis of various therapeutic agents.[1] This protocol focuses on the use of Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent, to ensure high conversion while minimizing over-oxidation to the carboxylic acid and preserving the integrity of the pyrazole ring.[2][3][4] Alternative methods, including Swern oxidation and TEMPO-catalyzed oxidation, are also discussed.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups or heterocyclic systems such as pyrazoles, the choice of oxidant and reaction conditions is critical to prevent unwanted side reactions. 3-(1H-pyrazol-1-yl)propanal is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a variety of biologically active molecules.[1] Therefore, a reliable and high-yielding protocol for its preparation is of significant interest. This document outlines a robust procedure using Dess-Martin periodinane, known for its operational simplicity and compatibility with a wide range of functional groups.[2][4][5]
Chemical Transformation
The protocol describes the conversion of this compound to 3-(1H-pyrazol-1-yl)propanal.
Caption: Oxidation of this compound to 3-(1H-pyrazol-1-yl)propanal.
Experimental Protocol: Dess-Martin Oxidation
This protocol is based on established procedures for the Dess-Martin oxidation of primary alcohols.[2][3][4][5]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise over 5-10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(1H-pyrazol-1-yl)propanal.
Experimental Workflow
Caption: Workflow for the Dess-Martin oxidation of this compound.
Alternative Oxidation Protocols
While the Dess-Martin oxidation is highly effective, other mild oxidation methods can also be employed.
1. Swern Oxidation:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[6][7][8][9] It is known for its high yields and tolerance of sensitive functional groups.[6][7][9] A drawback is the formation of the volatile and malodorous dimethyl sulfide as a byproduct.[6][9]
2. TEMPO-Catalyzed Oxidation:
This method employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS). This protocol is often considered a "green" and cost-effective alternative for large-scale synthesis.
Data Presentation
The following table summarizes expected and reported data for the product and related compounds.
| Parameter | Expected/Reported Value | Reference |
| Product: | 3-(1H-pyrazol-1-yl)propanal | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Expected to be a colorless to pale yellow oil | |
| ¹H NMR (CDCl₃) | Expected shifts (ppm): ~9.8 (t, 1H, CHO), ~7.5 (d, 1H, pyrazole-H), ~7.4 (d, 1H, pyrazole-H), ~6.2 (t, 1H, pyrazole-H), ~4.4 (t, 2H, N-CH₂), ~3.0 (t, 2H, CH₂-CHO) | Based on similar structures[10][11][12] |
| ¹³C NMR (CDCl₃) | Expected shifts (ppm): ~200 (CHO), ~139 (pyrazole-C), ~128 (pyrazole-C), ~105 (pyrazole-C), ~48 (N-CH₂), ~43 (CH₂-CHO) | Based on similar structures[10] |
| IR (neat) | Expected peaks (cm⁻¹): ~2950-2850 (C-H), ~2720 (aldehyde C-H), ~1725 (C=O), ~1550 (C=N) | Based on similar structures[10][11][12] |
| Yield | >85% | Typical for Dess-Martin oxidation[2] |
Signaling Pathways and Logical Relationships
The mechanism of the Dess-Martin oxidation involves the formation of a periodinane intermediate followed by an intramolecular elimination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 11. turkjps.org [turkjps.org]
- 12. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(1H-pyrazol-1-yl)propan-1-ol in Agrochemical Formulations
Introduction
The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, integral to the development of a wide range of fungicides, herbicides, and insecticides.[1][2] Its versatile structure allows for diverse functionalization, leading to compounds with specific modes of action and improved efficacy. 3-(1H-pyrazol-1-yl)propan-1-ol is a functionalized pyrazole derivative with potential for use as an active ingredient or a key intermediate in the synthesis of more complex agrochemicals.[3] The presence of a hydroxyl group offers a site for further chemical modification, such as esterification or etherification, to modulate the compound's physicochemical properties and biological activity.
This document provides detailed application notes on the potential uses of this compound in agrochemical formulations and outlines experimental protocols for its synthesis and biological evaluation.
Synthesis of this compound
A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of a pyrazole with a suitable alkylating agent in the presence of a base.[1][2] For the synthesis of this compound, pyrazole can be reacted with 3-chloro-1-propanol.
Protocol 1: Synthesis of this compound
Materials:
-
Pyrazole
-
3-Chloro-1-propanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of pyrazole (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-chloro-1-propanol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Agrochemical Applications and Biological Activity (Hypothetical Data)
Based on the known activities of other pyrazole-containing agrochemicals, this compound is hypothesized to exhibit fungicidal, herbicidal, and insecticidal properties. The following tables present hypothetical, yet plausible, quantitative data for its biological activity against representative target organisms.
Fungicidal Activity
Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[4]
Table 1: Hypothetical Fungicidal Activity of this compound
| Fungal Species | Common Disease | EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | 15.5 |
| Rhizoctonia solani | Sheath Blight | 22.8 |
| Valsa mali | Apple Tree Canker | 18.2 |
| Thanatephorus cucumeris | Root Rot | 25.1 |
| Fusarium graminearum | Fusarium Head Blight | 30.7 |
Herbicidal Activity
A significant class of pyrazole herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.
Table 2: Hypothetical Herbicidal Activity of this compound
| Weed Species | Common Name | GR₅₀ (g a.i./ha) |
| Echinochloa crus-galli | Barnyardgrass | 150 |
| Cyperus iria | Rice Flatsedge | 120 |
| Dactylis glomerata | Orchardgrass | 180 |
| Trifolium repens | White Clover | 100 |
Insecticidal Activity
Pyrazole insecticides can act as antagonists of the GABA-gated chloride channel in the nervous system of insects.[4]
Table 3: Hypothetical Insecticidal Activity of this compound
| Insect Species | Common Name | LC₅₀ (µg/mL) |
| Myzus persicae | Green Peach Aphid | 8.5 |
| Plutella xylostella | Diamondback Moth | 12.3 |
| Spodoptera frugiperda | Fall Armyworm | 18.9 |
Experimental Protocols for Biological Evaluation
The following protocols are adapted from established methods for testing the biological activity of agrochemical compounds.
Protocol 2: In Vitro Fungicidal Assay (SDHI Activity)
This protocol describes a method to assess the inhibitory activity of this compound on succinate dehydrogenase.
Materials:
-
Isolated mitochondria from the target fungal species
-
This compound
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Isolate mitochondria from the target fungus using standard procedures.
-
In a 96-well plate, add the mitochondrial suspension to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a solvent control (DMSO) and a positive control (a known SDHI).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding a mixture of succinate and DCIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of DCIP reduction for each concentration of the test compound.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: In Vitro Herbicidal Assay (HPPD Inhibition)
This protocol outlines a method to evaluate the inhibitory effect of this compound on the HPPD enzyme.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) as the substrate
-
Ascorbate
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution and serial dilutions of this compound in a suitable solvent.
-
In a 96-well plate, add the assay buffer, ascorbate, and catalase to each well.
-
Add the different concentrations of the test compound. Include a solvent control and a positive control (a known HPPD inhibitor).
-
Add the HPPD enzyme to each well and pre-incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding the substrate HPP.
-
Monitor the decrease in absorbance at 310 nm, which corresponds to the consumption of HPP, in kinetic mode for 15-30 minutes.
-
Calculate the initial reaction rates and the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
Protocol 4: In Vitro Insecticidal Assay (GABA Receptor Binding)
This protocol describes a radioligand binding assay to assess the interaction of this compound with the GABA receptor.
Materials:
-
Membrane preparation from insect neural tissue (e.g., housefly heads)
-
[³H]-EBOB (a radiolabeled non-competitive blocker of the GABA-gated chloride channel)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Unlabeled GABA for non-specific binding determination
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution and serial dilutions of the test compound.
-
In microcentrifuge tubes, combine the insect membrane preparation, [³H]-EBOB, and either the binding buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound at various concentrations.
-
Incubate the tubes at room temperature for a defined period (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound.
-
Determine the IC₅₀ value from the competition binding curve.
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of this compound.
Signaling Pathway
Caption: Putative mechanisms of action for this compound as a fungicide, herbicide, and insecticide.
References
Application Note: Characterization of 3-(1H-pyrazol-1-yl)propan-1-ol using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis and nuclear magnetic resonance (NMR) characterization of 3-(1H-pyrazol-1-yl)propan-1-ol, a key intermediate in the development of various pharmaceutical compounds. The document outlines the experimental procedures for both the synthesis and the acquisition of ¹H and ¹³C NMR spectra. The spectral data is presented in a clear, tabular format for easy reference and interpretation, facilitating the structural confirmation of the target molecule.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. The substitution pattern on the pyrazole ring and its appendages dictates the pharmacological activity. Therefore, unambiguous structural characterization is paramount in the synthesis and development of new pyrazole-based therapeutic agents. NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. This note details the application of ¹H and ¹³C NMR for the complete structural assignment of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of 3-(1H-pyrazol-1-yl)propanal.
Materials:
-
3-(1H-pyrazol-1-yl)propanal
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(1H-pyrazol-1-yl)propanal (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) to the solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition Parameters:
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Solvent: CDCl₃
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Solvent: CDCl₃
-
Number of scans: 1024
-
Decoupling: Proton broadband decoupled
-
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound based on the analysis of similar structures in the literature.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | d | 1H | H-5 (Pyrazole) |
| ~7.45 | d | 1H | H-3 (Pyrazole) |
| ~6.25 | t | 1H | H-4 (Pyrazole) |
| ~4.20 | t | 2H | N-CH₂ |
| ~3.65 | t | 2H | CH₂-OH |
| ~2.05 | p | 2H | N-CH₂-CH₂ |
| ~2.50 (broad) | s | 1H | OH |
d = doublet, t = triplet, p = pentet, s = singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | C-5 (Pyrazole) |
| ~129.5 | C-3 (Pyrazole) |
| ~105.5 | C-4 (Pyrazole) |
| ~60.0 | CH₂-OH |
| ~49.0 | N-CH₂ |
| ~33.0 | N-CH₂-CH₂ |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Conclusion
This application note provides a comprehensive guide for the synthesis and detailed NMR-based structural characterization of this compound. The provided experimental protocols and tabulated spectral data serve as a valuable resource for researchers in medicinal chemistry and drug development, ensuring the accurate identification and quality control of this important synthetic intermediate. The clear presentation of data and methodologies is intended to streamline the research process and facilitate the development of novel pyrazole-containing compounds.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and detailed protocols for the successful N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the N-alkylation of pyrazoles?
A1: The two most significant challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high reaction yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, frequently resulting in a mixture of regioisomers that can be challenging to separate. Low yields can stem from suboptimal reaction conditions, the use of inappropriate reagents, or the occurrence of side reactions.[1][2]
Q2: Which factors are most critical for controlling N1/N2 regioselectivity?
A2: Several factors govern the regioselectivity of pyrazole alkylation:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the incoming group to the more accessible nitrogen. For instance, a substituent at the 3-position of the pyrazole ring typically favors N1 alkylation.[1][2]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF and DMSO are often effective in promoting the formation of a single regioisomer.[2] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[3][4]
-
Base/Catalyst System: The choice of base is critical. For example, potassium carbonate (K₂CO₃) in DMSO is a commonly used system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2][5] Conversely, changing the base or catalyst can sometimes reverse the selectivity. For instance, magnesium-based catalysts can favor N2-alkylation.[6][7]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms, thereby affecting the site of alkylation.[2]
Q3: What are considered standard starting conditions for a base-mediated pyrazole N-alkylation?
A3: A reliable starting point for base-mediated pyrazole N-alkylation is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in either dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield.[2]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has reached completion. Incomplete conversion is a common reason for low yields.[2]
-
-
Reagent Reactivity and Stoichiometry:
-
Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial. The general order of reactivity is I > Br > Cl > OTs. If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (e.g., an alkyl bromide or iodide).[6] For acid-catalyzed methods, the structure of the alkylating agent is also critical; for example, benzylic and phenethyl trichloroacetimidates often give good yields, whereas methyl or tert-butyl imidates may not be effective.[2]
-
Base Strength: The base must be strong enough to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH may be necessary.[6]
-
Stoichiometry: The molar ratios of the pyrazole, alkylating agent, and base are critical. Even minor deviations from the optimal stoichiometry can lead to a significant reduction in yield.[2]
-
-
Solubility Issues:
-
Poor Solubility of Reactants: Poor solubility of the pyrazole or the base can impede the reaction. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve the solubility of your starting materials.[6]
-
Problem 2: Poor N1/N2 Regioselectivity
Strategies to Improve Selectivity:
-
Analyze and Modify Steric Factors:
-
Alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole has a substituent at the 3-position, the N1 position is generally favored.[1][2]
-
Employing a sterically bulky alkylating agent, such as one containing a triphenylmethyl group, can enhance selectivity for the less hindered nitrogen.[2] The use of sterically demanding α-halomethylsilanes as alkylating agents has also been shown to significantly improve N1-selectivity.[8]
-
-
Optimize the Solvent System:
-
The polarity of the solvent can have a profound effect on regioselectivity. Polar aprotic solvents like DMF and DMSO are generally a good starting point for achieving high selectivity.[2]
-
Fluorinated alcohols, such as TFE and HFIP, have been demonstrated to dramatically increase regioselectivity in certain pyrazole alkylation reactions.[3][4]
-
-
Change the Base or Catalyst:
-
The combination of K₂CO₃ in DMSO is known to be effective for achieving regioselective N1-alkylation.[2][5]
-
For certain substrates, switching to sodium hydride (NaH) can prevent the formation of isomeric byproducts.[2][9]
-
To favor N2-alkylation, consider using a magnesium-based catalyst, such as MgBr₂.[6][7]
-
Data Presentation
Table 1: Optimization of Acid-Catalyzed N-Alkylation of 4-Chloropyrazole with Phenethyl Trichloroacetimidate [2]
| Entry | Catalyst (0.1 equiv) | Solvent | Time (h) | Temperature | Yield (%) |
| 1 | None | 1,2-DCE | 24 | Reflux | Trace |
| 2 | Sc(OTf)₃ | 1,2-DCE | 24 | RT | 45 |
| 3 | BF₃·OEt₂ | 1,2-DCE | 24 | RT | 55 |
| 4 | CSA | 1,2-DCE | 24 | RT | 75 |
| 5 | CSA | 1,2-DCE | 4 | RT | 77 |
| 6 | CSA | CH₂Cl₂ | 4 | RT | 65 |
| 7 | CSA | Toluene | 4 | RT | 59 |
| CSA = Camphorsulfonic Acid, RT = Room Temperature |
Table 2: Effect of Base and Solvent on Regioselectivity (N1:N2 Ratio) in Pyrazole Alkylation
| Pyrazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) |
| 3-Phenyl | CH₃I | NaH | THF | >95:5 | 85 |
| 3-CF₃ | Ethyl Iodoacetate | K₂CO₃ | MeCN | 50:50 | - |
| 3-CF₃-5-Pyridine | Ethyl Iodoacetate | NaH | DME/MeCN | 100:0 (N1) | - |
| 3-Aryl | (Me₃Si)CH₂Cl | KHMDS | DMSO | >99:1 | 48-70 |
| Data compiled from various sources on substituted pyrazoles. Exact ratios may vary depending on the specific substrate.[2] |
Experimental Protocols
Protocol 1: Base-Mediated N1-Alkylation of 3-Substituted Pyrazoles[2]
This protocol describes a general procedure for the regioselective N1-alkylation of 3-substituted pyrazoles using potassium carbonate in DMSO.
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).
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Add the desired alkylating agent (1.1 equiv) to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.
-
After completion, pour the reaction mixture into water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.
Protocol 2: Acid-Catalyzed N-Alkylation Using Trichloroacetimidates[2]
This protocol provides a mild alternative that avoids the use of strong bases.
-
In a flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).
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Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for pyrazole alkylation.
Caption: Factors influencing N1/N2 regioselectivity.
References
- 1. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
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Question: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
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Answer: Low yields can stem from several factors. Incomplete reaction is a common cause. Ensure you are using an appropriate solvent and that the reaction is stirred for a sufficient amount of time at the optimal temperature. The choice of base is also critical in N-alkylation reactions; a stronger base like sodium hydride may improve yields compared to weaker bases like potassium carbonate. Another possibility is the loss of product during workup and purification. Ensure proper extraction techniques and consider using column chromatography for efficient purification. Finally, side reactions, such as the formation of isomeric byproducts, can consume starting materials and reduce the yield of the desired product.
Issue 2: Presence of Multiple Products in the Final Mixture
-
Question: My post-reaction analysis (TLC, GC-MS, NMR) shows multiple spots/peaks. What are these impurities and how can I minimize their formation?
-
Answer: The presence of multiple products is a common challenge in pyrazole chemistry, primarily due to the formation of regioisomers. When alkylating pyrazole, the substitution can occur at the N-1 or C-4 positions of the pyrazole ring, leading to isomeric byproducts. The formation of these isomers is often influenced by reaction conditions such as temperature and the choice of solvent and base. To minimize the formation of the undesired isomer, you can try adjusting these parameters. For instance, using a non-polar solvent might favor N-alkylation. Additionally, di-alkylation, where two pyrazole molecules react with the alkylating agent, can also occur. Using a stoichiometric excess of the pyrazole can help to reduce this.
Issue 3: Difficulty in Separating the Desired Product from Byproducts
-
Question: I am having trouble separating this compound from its isomers and other byproducts. What purification strategies are most effective?
-
Answer: The similar physicochemical properties of the isomeric byproducts can make their separation challenging.
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Column Chromatography: This is the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (a gradient of hexane and ethyl acetate is a good starting point) is crucial. Monitoring the separation by thin-layer chromatography (TLC) will help in optimizing the solvent system.
-
Crystallization: If the desired product is a solid, fractional crystallization can be an effective purification technique. This relies on the differential solubility of the product and impurities in a particular solvent.
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Acid-Base Extraction: Since pyrazoles are basic, it might be possible to selectively extract the desired product or impurities by carefully adjusting the pH of the aqueous phase during workup.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
N-alkylation of pyrazole: This involves the reaction of pyrazole with a 3-carbon electrophile such as 3-chloro-1-propanol or 3-bromo-1-propanol in the presence of a base.
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Michael addition followed by reduction: This two-step process begins with the Michael addition of pyrazole to an α,β-unsaturated carbonyl compound like acrolein to form 3-(1H-pyrazol-1-yl)propanal. The resulting aldehyde is then reduced to the desired alcohol using a reducing agent like sodium borohydride.
Q2: What are the expected major byproducts in the synthesis of this compound?
A2: The most common byproducts include:
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Regioisomers: 3-(1H-pyrazol-4-yl)propan-1-ol is a potential positional isomer.
-
Di-alkylation products: These can be formed from the reaction of two pyrazole molecules with the alkylating agent. An example could be 1,3-bis(1H-pyrazol-1-yl)propane.
-
Unreacted starting materials: Residual pyrazole and the alkylating agent (e.g., 3-chloropropanol).
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and can help distinguish between isomers based on their unique chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying the components of a reaction mixture, including byproducts.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing the purity of the product and for monitoring the progress of the reaction and purification.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Pyrazole and its derivatives can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Alkylating agents like 3-chloropropanol are toxic and should be handled with care. If using strong bases like sodium hydride, be aware of their reactivity with water and protic solvents. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound and Potential Byproducts
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected 1H NMR Chemical Shifts (ppm, CDCl3) |
| This compound (Desired Product) | ![]() | C6H10N2O | 126.16 | Not readily available | ~7.5 (d, 1H, pyrazole-H), ~7.4 (d, 1H, pyrazole-H), ~6.2 (t, 1H, pyrazole-H), ~4.2 (t, 2H, N-CH2), ~3.6 (t, 2H, CH2-OH), ~2.1 (quint, 2H, CH2) |
| 3-(1H-pyrazol-4-yl)propan-1-ol (Isomeric Byproduct) | ![]() | C6H10N2O | 126.16 | Not readily available | ~7.5 (s, 2H, pyrazole-H), ~3.7 (t, 2H, CH2-OH), ~2.6 (t, 2H, pyrazole-CH2), ~1.8 (quint, 2H, CH2) |
| Pyrazole (Unreacted Starting Material) | ![]() | C3H4N2 | 68.08 | 186-188 | ~7.6 (s, 2H), ~6.3 (t, 1H) |
| 3-Chloro-1-propanol (Unreacted Starting Material) | ![]() | C3H7ClO | 94.54 | 161-163 | ~3.7 (t, 2H), ~3.6 (t, 2H), ~2.0 (quint, 2H) |
Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is a representative procedure based on general N-alkylation methods for pyrazoles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
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Addition of Base: Add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq, handled with appropriate care) to the solution and stir for 30 minutes at room temperature.
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Addition of Alkylating Agent: Add 3-chloro-1-propanol (1.1 eq) dropwise to the reaction mixture.
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Reaction: Heat the mixture to 80-100 °C and allow it to react for 12-24 hours. Monitor the reaction progress by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. If DMF was used, remove it under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
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Extraction: Separate the organic layer and extract the aqueous layer two more times with the organic solvent.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Mandatory Visualization
Caption: Relationship between reactants, the desired product, and common byproducts in the N-alkylation synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
Technical Support Center: Purification of 3-(1H-pyrazol-1-yl)propan-1-ol by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(1H-pyrazol-1-yl)propan-1-ol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This is a common issue for polar compounds that adsorb strongly to the silica gel stationary phase. To address this, you can try the following:
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Increase Mobile Phase Polarity: Add a more polar solvent to your mobile phase. A common strategy for highly polar compounds is to use a solvent system containing methanol or ethanol. For instance, you can try a gradient of dichloromethane and methanol.
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Use Additives: For basic compounds like pyrazoles, adding a small amount of a modifier to the mobile phase can improve elution. A common choice is triethylamine (TEA) or a stock solution of 10% ammonium hydroxide in methanol, which can be added to the main eluent (e.g., 1-10% of this stock in dichloromethane).[1][2]
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Change Stationary Phase: If adjusting the mobile phase is not effective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of amines and other basic compounds.[1] For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can also be an effective solution.[1]
Q2: My compound is showing significant peak tailing during column chromatography. How can I achieve more symmetrical peaks?
A2: Peak tailing for polar compounds on silica gel is often due to strong interactions between the analyte and the acidic silanol groups on the silica surface.[1] To mitigate this:
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Adjust Mobile Phase pH: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia can help to deprotonate the silanol groups, reducing unwanted interactions and improving peak shape.[1]
-
Consider a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina or using reverse-phase chromatography can often resolve issues with peak tailing for polar, basic compounds.
Q3: I'm having trouble separating my desired product from a very similar impurity. What can I do to improve the separation?
A3: Achieving good separation between closely eluting compounds requires careful optimization of the chromatographic conditions.
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Optimize the Solvent System: The best approach is to re-optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4, while maximizing the difference in Rf values (ΔRf) between your product and the impurity.[1]
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Try a Different Solvent System: Sometimes, a complete change in the solvent system can alter the selectivity of the separation. If you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system.
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Use a Longer Column: Increasing the length of the stationary phase can improve separation, although it will also increase the elution time and the volume of solvent required.
Q4: How should I load my sample onto the column, especially if it has poor solubility in the eluent?
A4: Proper sample loading is crucial for good separation.
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Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase solvent. If the sample is not very soluble, you can use a slightly more polar solvent, but use the absolute minimum volume necessary.[3] Pipette this solution carefully and evenly onto the top of the column bed.[3]
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Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is the preferred method.[3] Dissolve your sample in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a free-flowing powder.[3] This powder can then be carefully added to the top of the column.[3]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.
1. Materials and Equipment:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
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Triethylamine (optional additive)
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Glass chromatography column
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TLC plates (silica gel 60 F254)
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Collection tubes or flasks
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Rotary evaporator
2. Mobile Phase Selection (TLC Analysis):
-
Begin by developing a suitable solvent system using TLC.
-
Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
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A good starting point for a polar compound like this compound could be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
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Aim for an Rf value of approximately 0.2-0.4 for the desired compound to ensure good separation on the column.[1]
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If peak streaking is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.
3. Column Packing (Wet Method):
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Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
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Once the silica has settled, add another layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[3]
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Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), gradually increase the proportion of the more polar solvent.
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Monitor the separation by collecting small fractions and analyzing them by TLC.
6. Product Isolation:
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Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[2] Consider adding a modifier like triethylamine or a small amount of a 10% ammonium hydroxide solution in methanol.[1][2] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing. If it decomposes, consider using a less acidic stationary phase like alumina.[2] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Poor separation of compounds | The chosen solvent system has poor selectivity. | Re-optimize the mobile phase using TLC to maximize the ΔRf between the desired compound and impurities.[1] |
| The column was poorly packed. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| The sample was overloaded. | Use an appropriate amount of stationary phase for the amount of sample being purified (a common ratio is 50:1 to 100:1 silica to sample by weight). | |
| Streaking or tailing of bands | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds).[1] |
| The sample was not loaded in a narrow band. | Ensure the sample is dissolved in a minimal amount of solvent and loaded carefully onto the column. | |
| Cracks appearing in the silica gel bed | The column ran dry. | Always keep the solvent level above the top of the stationary phase. |
| Heat of salvation when changing solvent polarity too quickly. | When running a gradient, change the solvent composition gradually. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common column chromatography issues.
References
Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-(1H-pyrazol-1-yl)propan-1-ol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: direct N-alkylation and a two-step Michael addition-reduction sequence.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Reagents | Verify the purity and activity of starting materials (pyrazole, 3-halopropanol, or acrolein). Use freshly distilled or purified reagents if necessary. |
| Inappropriate Base (for N-alkylation) | The choice of base is critical. Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for deprotonating pyrazole. Ensure the base is sufficiently strong to generate the pyrazolate anion. |
| Insufficient Reaction Temperature | Some N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC. For gas-phase reactions over catalysts, temperatures of 150-400°C may be necessary.[1] |
| Poor Solvent Choice | The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. For N-alkylation with ionic bases, polar aprotic solvents like DMF or DMSO are generally preferred. |
| Catalyst Inactivity (for catalytic methods) | If using a phase-transfer catalyst, ensure its integrity. For heterogeneous catalysts, check for poisoning or deactivation. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess of the alkylating agent or Michael acceptor may be beneficial, but a large excess can lead to side reactions. |
Issue 2: Formation of Byproducts and Low Selectivity
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Dialkylation | The formation of a dialkylated pyrazolium salt can occur, especially with a large excess of the alkylating agent. Use a 1:1 or slight excess of the pyrazole to minimize this. |
| O-alkylation (of 3-halopropanol) | Under basic conditions, the hydroxyl group of 3-halopropanol can be deprotonated and react with another molecule of the alkylating agent. Add the base portion-wise to the pyrazole solution before adding the alkylating agent. |
| Polymerization of Michael Acceptor | Acrolein and other α,β-unsaturated carbonyls can polymerize under basic conditions. Perform the Michael addition at a lower temperature and consider using a milder base or a Lewis acid catalyst. |
| Formation of 1,2-adduct (in Michael addition) | While less common for pyrazole, attack at the carbonyl carbon of acrolein can occur. Use reaction conditions known to favor 1,4-addition. |
| Regioisomer Formation (with substituted pyrazoles) | For substituted pyrazoles, N-alkylation can occur at either nitrogen, leading to a mixture of regioisomers which can be difficult to separate.[2][3] While not an issue for unsubstituted pyrazole, this is a critical consideration for derivatives. Enzymatic alkylation has shown excellent regioselectivity.[2] |
Issue 3: Difficult Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Unreacted Starting Materials | If starting materials have similar polarities to the product, separation by column chromatography can be challenging. Optimize the reaction to drive it to completion. A basic or acidic wash during workup can help remove unreacted pyrazole or acidic/basic byproducts. |
| Salts from Base and Acid/Base Workup | Ensure thorough washing with water to remove any inorganic salts before purification. The product can also be purified by forming an acid addition salt, crystallizing it, and then liberating the free base.[4] |
| High Polarity of the Product | The hydroxyl group makes the product quite polar, which can lead to tailing on silica gel chromatography. Consider using a different stationary phase (e.g., alumina) or a solvent system with a small amount of a basic additive like triethylamine or ammonia in methanol to improve peak shape. |
| Oily Product Prevents Crystallization | If the product is an oil, try to form a crystalline derivative (e.g., a salt with an acid) for purification.[4] Alternatively, high-vacuum distillation (Kugelrohr) may be an option if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most direct method is the N-alkylation of pyrazole with a 3-halopropanol (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol) in the presence of a base. A strong base like sodium hydride in an aprotic polar solvent like DMF is a common choice to ensure complete deprotonation of the pyrazole.
Q2: I am considering a Michael addition route. What are the key steps and potential pitfalls?
The Michael addition route involves reacting pyrazole with an α,β-unsaturated carbonyl compound like acrolein, followed by reduction of the resulting aldehyde.[5] A key challenge is controlling the polymerization of acrolein. This can often be mitigated by using a mild base and maintaining a low reaction temperature. The subsequent reduction of the aldehyde to the alcohol can be achieved with standard reducing agents like sodium borohydride.
Q3: My yields are consistently low. What are the most critical parameters to optimize?
For the N-alkylation reaction, the most critical parameters are the choice of base, solvent, and reaction temperature. Ensure your base is strong enough to deprotonate the pyrazole. For the Michael addition, controlling the reaction temperature to prevent polymerization of the acceptor is crucial. In both cases, ensuring the purity of your starting materials is fundamental.
Q4: Are there any advanced or alternative methods to improve yield and selectivity?
Yes, several advanced methods have been developed for N-alkylation of pyrazoles:
-
Acid-catalyzed alkylation using trichloroacetimidates as electrophiles offers a milder alternative to methods requiring strong bases.[6][7]
-
Enzymatic alkylation has been shown to provide excellent regioselectivity, which is particularly important when working with substituted pyrazoles.[2]
-
Gas-phase alkylation over solid acid catalysts at high temperatures can give high yields and is suitable for large-scale synthesis.[1]
Q5: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting materials and the product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. Gas chromatography (GC) can also be used for more quantitative monitoring.
Experimental Protocols
Protocol 1: N-Alkylation of Pyrazole with 3-Chloropropan-1-ol
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To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 3-chloropropan-1-ol (1.05 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Michael Addition of Pyrazole to Acrolein followed by Reduction
Step A: Synthesis of 3-(1H-pyrazol-1-yl)propanal [5]
-
Cool a solution of pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile) to 0 °C.
-
Slowly add acrolein (1.1 eq) to the solution.
-
Add a catalytic amount of a mild base (e.g., triethylamine).
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Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude aldehyde can be used directly in the next step or purified by chromatography.
Step B: Reduction to this compound
-
Dissolve the crude 3-(1H-pyrazol-1-yl)propanal in methanol and cool to 0 °C.
-
Add sodium borohydride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude alcohol by silica gel column chromatography.
Data Summary
Table 1: Comparison of Reported Yields for N-Alkylation of Pyrazoles under Various Conditions
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methanol | Crystalline Aluminosilicate | Gas Phase | 200-350 | up to 100 | [1] |
| Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-DCE | Reflux | 77 | [7] |
| Iodoethane | Engineered Enzyme | Aqueous Buffer | 30-37 | >99 | [2] |
| 1-Phenylprop-2-yn-1-one | Al₂O₃ | Solid Phase | Room Temp | 52 (dipyrazole product) | [8][9] |
Note: Yields are highly substrate and condition dependent.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. 3-(1H-pyrazol-1-yl)propanal synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrazole Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives.
FAQ 1: Controlling Regioselectivity in Pyrazole Synthesis
Question: Why am I getting a mixture of two regioisomers when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine?
Answer: The formation of regioisomeric mixtures is a common and fundamental challenge in pyrazole synthesis, particularly in Knorr-type reactions involving unsymmetrical 1,3-dicarbonyls.[1] The reaction proceeds via a condensation mechanism, and the initial nucleophilic attack by one of the nitrogen atoms of the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[1][2] The pathway taken is influenced by a delicate balance of steric and electronic factors of the substituents on both reactants.[1]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally favored for the initial attack.
-
Steric Effects: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine.
These competing factors often lead to the formation of both possible regioisomers, which can be difficult to separate.
Question: How can I improve the regioselectivity of my reaction?
Answer: Controlling regioselectivity requires modifying the reaction conditions to favor one reaction pathway over the other. Several strategies can be employed:
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase the proportion of one regioisomer compared to reactions run in standard solvents like ethanol.[3]
-
pH Control: The pH of the reaction medium is crucial. Acid catalysis is typically required, but the optimal pH may need to be determined empirically for your specific substrates to maximize the selectivity for the desired product.[4]
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Protecting Groups: In some cases, strategically placing a bulky protecting group can be used to sterically block one of the carbonyls, directing the hydrazine attack to the other.
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine, demonstrating the significant influence of fluorinated alcohols.[3]
| Entry | 1,3-Dicarbonyl Substituents (R¹, R²) | Solvent | Ratio of Regioisomers (Major:Minor) | Combined Yield (%) |
| 1 | CF₃, 2-Furyl | EtOH | 80:20 | 85 |
| 2 | CF₃, 2-Furyl | TFE | 95:5 | 82 |
| 3 | CF₃, 2-Furyl | HFIP | >99:1 | 80 |
| 4 | Ph, 2-Furyl | EtOH | 65:35 | 78 |
| 5 | Ph, 2-Furyl | HFIP | 98:2 | 75 |
Data adapted from studies on fluorinated tebufenpyrad analogs. Ratios are approximate and intended for comparative purposes.[3]
Visualization: Regioisomer Formation Pathway
Caption: Figure 1. Competing pathways leading to regioisomer formation.
FAQ 2: Troubleshooting Low Yields and Incomplete Reactions
Question: My pyrazole synthesis has a very low yield or is not going to completion. What are the common causes?
Answer: Low yields in pyrazole synthesis can be traced back to several factors, from the quality of the reagents to the reaction setup.[1] Common issues include:
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Impure Starting Materials: Hydrazine derivatives can degrade over time, and impurities in the dicarbonyl compound can participate in side reactions.[1] Using freshly opened or purified reagents is highly recommended.
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that must be optimized for your specific substrates.[1][4]
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Poor Reactivity: Electron-withdrawing groups on the reactants can decrease their reactivity, leading to incomplete conversion.[5]
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Side Reactions: The formation of byproducts, such as pyrazolones (from β-ketoesters) or products from self-condensation of starting materials, consumes reagents and reduces the yield of the desired pyrazole.[5][6]
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Loss During Workup: The product may be lost during extraction or purification steps. Ensure your purification technique (e.g., column chromatography, recrystallization) is optimized.[1]
Visualization: Troubleshooting Workflow for Low Yields
Caption: Figure 2. A logical workflow for troubleshooting low yield.
FAQ 3: Issues with N-Alkylation of Pyrazoles
Question: I am trying to N-alkylate my pyrazole, but I am getting a mixture of products or no reaction.
Answer: N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of two regioisomers because the pyrazole anion is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring.[7]
-
Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃) and the resulting counter-ion can influence which nitrogen atom is more nucleophilic.[7]
-
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.
-
Electrophile: The nature of the alkylating agent (e.g., alkyl halide) can also play a role in determining the product ratio.
-
Functional Group Interference: Other functional groups on the pyrazole ring may interfere with the reaction or direct the alkylation.[7][8]
Troubleshooting Steps:
-
Vary the Base/Solvent System: Experiment with different bases (e.g., NaH, Cs₂CO₃, K₂CO₃) and solvents (e.g., DMF, MeCN, THF) to alter the reactivity of the pyrazole anion.
-
Protecting Groups: Consider a protecting group strategy to block one nitrogen, perform the alkylation, and then deprotect.
-
Enzymatic Alkylation: For highly selective transformations, novel enzymatic methods using engineered alkyl transferases are being developed that can provide excellent regiocontrol.[9]
FAQ 4: Managing Impurities, Discoloration, and Byproducts
Question: My reaction mixture turns dark, and the crude product is highly impure. What is causing this?
Answer: Discoloration and impurity formation are often linked to the stability of the hydrazine starting material.[1]
-
Hydrazine Degradation: Hydrazine and its derivatives can be sensitive to air and light, leading to the formation of colored oxidative impurities.[1]
-
Acid-Promoted Byproducts: When using hydrazine salts (e.g., phenylhydrazine hydrochloride), the reaction mixture becomes acidic. This can promote the formation of colored byproducts. Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1][4]
-
Tar Formation: At elevated temperatures, polymerization or degradation of starting materials or intermediates can lead to the formation of intractable tars.[5] Running the reaction at a lower temperature for a longer duration can sometimes mitigate this.[5]
-
Pyrazolone Formation: If you are using a β-ketoester as a starting material, a common side reaction is the formation of a pyrazolone byproduct through intramolecular attack on the ester group.[6]
Purification Tips:
-
A wash with a non-polar solvent like toluene may help remove some colored impurities before further purification.[4]
-
Standard purification techniques like recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel are effective for removing many byproducts.[1]
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Substituted Pyrazole
This protocol describes a typical procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt, add one equivalent of a mild base like sodium acetate.[4]
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[6]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]
Visualization: Knorr Synthesis Experimental Workflow
Caption: Figure 3. Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-(1H-pyrazol-1-yl)propan-1-ol under acidic conditions
This technical support center provides guidance and resources for researchers and drug development professionals working with pyrazole-containing compounds, specifically addressing the stability of 3-(1H-pyrazol-1-yl)propan-1-ol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the pyrazole ring in this compound under acidic conditions?
A1: The pyrazole ring is an aromatic heterocycle, which generally imparts significant stability.[1][2] However, the presence of two nitrogen atoms allows for protonation in acidic media. The pyridine-type nitrogen (at position 2) is generally considered more basic and is the likely site of initial protonation. While the pyrazole ring itself is resistant to cleavage under mild acidic conditions, prolonged exposure to strong acids and/or elevated temperatures can potentially lead to degradation. The stability of this compound will be influenced by the specific acid concentration, temperature, and reaction time.
Q2: What are the potential degradation pathways for this compound in an acidic environment?
A2: While specific degradation pathways for this compound have not been extensively reported in the literature, a plausible initial step is the protonation of the pyrazole ring. This could potentially make the ring more susceptible to nucleophilic attack, possibly leading to ring-opening under harsh conditions (e.g., concentrated acid, high heat). However, for many N-substituted pyrazoles, the ring remains intact, and other reactions may be more likely, such as acid-catalyzed reactions involving the propanol side chain. Without experimental data, any proposed degradation pathway remains hypothetical.
Q3: Are there any known instances of pyrazole ring cleavage under acidic conditions?
A3: Pyrazole synthesis, such as the Knorr pyrazole synthesis, often employs acidic catalysts, indicating the ring's ability to form and remain stable under these conditions.[3][4] Additionally, acid-catalyzed N-alkylation of pyrazoles is a known synthetic method, further suggesting the ring's resilience.[5][6] While pyrazole rings are generally robust, extreme acidic conditions (e.g., superacids) or specific substitution patterns might lead to ring cleavage, though this is not a commonly reported degradation pathway under typical experimental conditions.
Q4: How can I monitor the stability of my compound during an experiment?
A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the parent compound from any potential degradation products, allowing for quantification of the remaining parent compound over time. It is crucial to develop and validate a method that can resolve the parent drug from all potential degradants.
Troubleshooting Guide for Stability Studies
| Observed Issue | Potential Cause | Suggested Action |
| Rapid disappearance of the starting material in the presence of acid. | The compound may be unstable under the specific acidic conditions used (e.g., high acid concentration, elevated temperature). | - Perform the reaction at a lower temperature. - Use a less concentrated acid or a milder acidic catalyst. - Monitor the reaction at shorter time intervals to understand the degradation kinetics. |
| Appearance of multiple new peaks in the HPLC chromatogram. | This indicates the formation of degradation products. | - Attempt to identify the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to understand the degradation pathway. - Adjust reaction conditions (pH, temperature, solvent) to minimize degradation. |
| Poor recovery of the total material (mass balance issues). | - Degradation products may not be detectable by the analytical method (e.g., lack a chromophore for UV detection). - Volatile degradation products may have formed. - The compound may have precipitated from the solution. | - Use a more universal detection method, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer. - Analyze the headspace for volatile compounds using Gas Chromatography (GC). - Visually inspect the sample for any precipitates and analyze them if present. |
| No degradation is observed even under harsh acidic conditions. | The compound is highly stable under the tested conditions. | - To confirm stability, you can employ more aggressive stress conditions (e.g., higher acid concentration, higher temperature, longer exposure time) as part of a forced degradation study.[7][8][9][10] |
Experimental Protocols
Forced Degradation Study Protocol (Acid Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions to assess its stability.
Objective: To determine the degradation profile of this compound when subjected to acid stress and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) for neutralization
-
Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).
-
Prepare a control sample by adding an equal volume of water instead of the acid solution.
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH of the same molarity as the acid used) to stop the degradation process.
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Summarize the results in a table.
-
Table 1: Example Data Table for Acid Degradation Study
| Time (hours) | % Degradation (0.1 M HCl at 60°C) | % Degradation (1 M HCl at 60°C) |
| 0 | 0 | 0 |
| 2 | [Experimental Value] | [Experimental Value] |
| 4 | [Experimental Value] | [Experimental Value] |
| 8 | [Experimental Value] | [Experimental Value] |
| 24 | [Experimental Value] | [Experimental Value] |
Visualizations
Caption: Workflow for a forced degradation study under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. ajrconline.org [ajrconline.org]
- 10. biomedres.us [biomedres.us]
Removing unreacted starting materials from pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of unreacted starting materials and other impurities from pyrazole synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your pyrazole derivatives.
Issue 1: My pyrazole compound is an oil and will not crystallize.
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Question: After removing the solvent, my final product is an oil and will not solidify. What steps can I take to induce crystallization?
-
Answer: The oily nature of your product could be due to the presence of significant impurities or the choice of an inappropriate solvent for crystallization. Here’s a step-by-step approach to address this issue:
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Assess Purity: Before attempting recrystallization, it's crucial to determine the purity of your crude product. Analyze a small sample by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of multiple spots or peaks indicates significant impurities that may need to be removed by other methods, such as column chromatography, before crystallization can be successful.[1]
-
Induce Crystallization: If the product is relatively pure but remains an oil, you can try to induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of the pure solid pyrazole from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[2][3]
-
-
Trituration: This technique is useful for removing highly soluble impurities. Add a solvent in which your pyrazole is insoluble (e.g., cold hexanes or diethyl ether) and stir or sonicate the mixture. This should cause your product to solidify, and the impurities will remain dissolved in the solvent.[1]
-
Re-evaluate Solvent Choice: The solvent used for the final workup might be inhibiting crystallization. Ensure all residual solvent is removed under high vacuum. If the product is still an oil, it may be necessary to proceed with a different purification technique.[1]
-
Issue 2: My pyrazole "oiled out" during recrystallization instead of forming crystals.
-
Question: I am trying to recrystallize my crude pyrazole, but it is separating as an oil instead of forming solid crystals. What is causing this and how can I fix it?
-
Answer: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[2] Here are several strategies to prevent this:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which your compound is soluble when hot) to the hot solution. This will lower the saturation temperature, allowing crystallization to occur at a temperature below your compound's melting point.[2][3]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath can promote gradual cooling and prevent rapid precipitation as an oil.[2][3]
-
Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[2][3] For mixed solvent systems, a common technique is to dissolve the pyrazole in a hot "good" solvent (e.g., ethanol, methanol) and then add a hot "poor" solvent (e.g., water, hexane) dropwise until turbidity appears, followed by slow cooling.[2]
-
Issue 3: The yield of my pyrazole is very low after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?
-
Answer: Low yield during recrystallization can be due to several factors.[2] Consider the following to improve your yield:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing your isolated yield.[2]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of your product.
-
Solvent Choice: The solubility profile of your pyrazole in the chosen solvent is critical. If the compound is too soluble at low temperatures, you will have significant losses. You may need to screen for a more suitable solvent system.
-
Issue 4: I am observing significant product loss during column chromatography.
-
Question: A large portion of my pyrazole derivative seems to be sticking to the silica gel column. How can I improve my recovery?
-
Answer: The basic nature of the nitrogen atoms in the pyrazole ring can lead to strong interactions with the acidic silica gel, causing tailing peaks and poor recovery.[1] Here are some ways to mitigate this issue:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica. Prepare a slurry of the silica gel in your chosen eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1%).[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1]
-
Optimize Eluent Polarity: Perform a thorough TLC analysis to find an optimal eluent system that gives your target pyrazole an Rf value between 0.2 and 0.4. This will ensure the compound moves through the column effectively without excessive retention.[1]
-
Dry Loading: If your compound has low solubility in the eluent, consider dry loading. Dissolve your crude product in a volatile solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully loaded onto the top of your column.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole compounds?
A1: The most common purification methods for pyrazole derivatives are recrystallization, column chromatography, acid-base extraction, and trituration. The choice of method depends on the nature of the pyrazole, the impurities present, and the desired final purity.
Q2: Which solvents are typically used for the recrystallization of pyrazoles?
A2: The choice of solvent is highly dependent on the polarity of the specific pyrazole derivative. Common single solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[2] Mixed solvent systems are also very effective, such as ethanol/water, hexane/ethyl acetate, and hexane/acetone.[2]
Q3: How can I remove colored impurities from my pyrazole product?
A3: A yellow or brown coloration in your final product often indicates the presence of oxidized impurities, especially if your pyrazole has sensitive functional groups like a hydrazinyl moiety.[1] These can sometimes be removed by treating a solution of your crude product with activated charcoal followed by hot filtration before crystallization.[3] Recrystallization is also an effective method for removing colored impurities.[3]
Q4: Can I use acid-base extraction to purify my pyrazole?
A4: Yes, if your pyrazole derivative is basic, acid-base extraction can be a very effective purification method. The basic pyrazole can be protonated with a dilute acid and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q5: How do I choose the best purification method for my pyrazole synthesis?
A5: The selection of the optimal purification method depends on the scale of your reaction, the nature of the impurities, and the properties of your target pyrazole. A general approach is to first assess the purity of your crude product by TLC or LC-MS. For minor impurities, recrystallization or trituration may be sufficient. For complex mixtures or to separate regioisomers, column chromatography is often necessary.[1]
Data Presentation
Table 1: Comparison of Common Purification Methods for Pyrazole Derivatives
| Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization | 85-95% | > 99% | 60-85% | Effective for removing minor impurities if a suitable solvent is found.[1] |
| Column Chromatography | 50-90% | > 98% | 50-80% | Necessary for separating complex mixtures or isomers. Yield can be lower due to product adhesion to the stationary phase.[1] |
| Acid-Base Extraction | Variable | > 95% | 70-90% | Effective for separating basic pyrazoles from neutral or acidic impurities. |
| Trituration | 70-90% | 90-97% | 70-90% | Good for removing highly soluble or insoluble impurities; less effective for closely related compounds.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.[2]
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Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
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Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid is completely dissolved.[2] Add more solvent dropwise if needed to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[2] For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[2]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.[2]
-
Dissolution: Dissolve the crude pyrazole in a minimum amount of a hot "good" solvent (a solvent in which it is readily soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the pyrazole is insoluble) dropwise until the solution becomes slightly cloudy (turbid).[4]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[4]
Protocol 3: Column Chromatography on Silica Gel
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. If necessary, add triethylamine to the eluent (~0.5%) to deactivate the silica.[1] Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[1] Alternatively, use the dry loading technique described in the troubleshooting section.
-
Elution: Add the eluent to the column and apply pressure (air or nitrogen) to begin separating the components.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.[1]
Protocol 4: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing the basic pyrazole derivative in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole salt will move into the aqueous layer.[4]
-
Separation: Separate the aqueous layer, which now contains the desired product. The organic layer containing non-basic impurities can be discarded.[4]
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) until the solution is basic. The deprotonated pyrazole derivative will precipitate out of the solution.[4]
-
Extraction and Isolation: Extract the precipitated product back into an organic solvent. Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.[4]
Visualizations
Caption: Troubleshooting workflow for pyrazole purification.
Caption: Logic for selecting a pyrazole purification method.
References
Technical Support Center: Troubleshooting Low Yield in Sonogashira Cross-Coupling of Pyrazoles
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the Sonogashira cross-coupling of pyrazole derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to low product yield in the Sonogashira coupling of pyrazoles.
Catalyst & Ligand Issues
Q1: My reaction shows no product or is extremely sluggish. What are the primary catalyst-related issues to investigate?
A1: A complete reaction failure often points to problems with the catalyst system. Here are the most critical factors to check:
-
Catalyst Activity: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, is active and has not degraded.[1] The formation of a black precipitate ("palladium black") indicates catalyst decomposition and aggregation.[1]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and lead to unwanted side reactions.[1] It is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates like pyrazoles, standard ligands like triphenylphosphine may not be optimal. Consider screening more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can improve catalyst stability and activity.[2][3]
Q2: I'm observing significant homocoupling of my alkyne (Glaser coupling), which consumes my starting material and complicates purification. How can I minimize this?
A2: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[4] It is primarily caused by the presence of oxygen.[1]
-
Strict Anaerobic Conditions: The most effective way to prevent Glaser coupling is to ensure the reaction is rigorously free of oxygen.[1] Use proper degassing techniques like freeze-pump-thaw cycles for your solvents.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the copper co-catalyst often increases reaction rates, it is also the primary culprit for homocoupling.[4] Modern catalyst systems with bulky, electron-rich ligands can be highly efficient without copper.[5][6]
-
Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling side products to as low as 2%.[7]
Q3: What are the most effective palladium sources and ligands for coupling with pyrazole substrates?
A3: The choice of catalyst and ligand is highly substrate-dependent. While classic catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common starting points, they often require high temperatures and may not be ideal for pyrazoles.[3][5]
-
Pre-formed Catalysts: Air-stable pre-catalysts, such as palladacycles (e.g., XPhos Pd G2) or monoligated catalysts like [DTBNpP] Pd(crotyl)Cl, can provide more consistent results by avoiding issues with in-situ catalyst formation.[2][5]
-
Bulky Phosphine Ligands: Ligands like P(t-Bu)₃, DTBNpP, and XPhos have shown high efficiency in couplings, even with challenging aryl bromides at room temperature.[5] These bulky and electron-rich ligands promote the rate-limiting oxidative addition step.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are excellent alternatives to phosphine-based systems and can be highly effective for coupling heteroaryl halides.[3][8]
Base & Solvent Effects
Q4: My yield is low, and I suspect decomposition of my starting materials. Could the base be the issue?
A4: Yes, the choice and quality of the base are critical. The base deprotonates the alkyne and neutralizes the hydrogen halide byproduct.[1][4]
-
Base Strength: Common amine bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).[1] For sensitive substrates, these may be too strong or nucleophilic. Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ can be effective alternatives, though they might require higher temperatures.[2][9]
-
Purity and Anhydrous Conditions: Ensure the base is dry and pure. Water content can interfere with the catalytic cycle.
-
Steric Hindrance: In some cases, a bulkier base may be advantageous to minimize side reactions with the substrate.
Q5: How does the choice of solvent impact the reaction outcome for pyrazole couplings?
A5: The solvent affects reagent solubility, reaction kinetics, and catalyst stability.[10]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, acetonitrile (ACN), and THF are commonly used.[5] DMSO, in particular, has been shown to be highly effective in some copper-free systems.[5]
-
Potential for Catalyst Decomposition: Be aware that some solvents, anecdotally including THF, may promote the formation of palladium black (catalyst decomposition).[2][11]
-
Solvent Screening: If you are experiencing low yields, screening a range of solvents is a crucial optimization step. The optimal solvent can vary significantly depending on the specific pyrazole substrate and catalyst system.[5] For instance, in one study, a switch from DMF (20% yield) to toluene (70% yield) was beneficial because DMF was thought to displace the ligand from the palladium complex.[10]
Substrate-Specific Problems
Q6: I am using a bromopyrazole and getting a low yield. Would switching to an iodopyrazole improve the result?
A6: Yes, most likely. The reactivity of the aryl halide in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[8]
-
Iodopyrazoles: These are the most reactive substrates and often couple under milder conditions, sometimes even at room temperature.[4][12] If you can synthesize the iodo-analogue of your pyrazole, it is highly recommended for improving yields.[12]
-
Bromopyrazoles: These are significantly less reactive than iodopyrazoles and typically require higher temperatures and more active catalyst systems.[13]
-
Chloropyrazoles: These are generally very unreactive and require specialized, highly active catalysts to achieve successful coupling.[9]
Q7: My pyrazole contains sensitive functional groups that are not compatible with high temperatures or strong bases. What milder conditions can I try?
A7: The development of modern catalysts has enabled much milder Sonogashira reaction conditions.
-
Room Temperature Protocols: Several catalyst systems, particularly those using bulky phosphine ligands like P(t-Bu)₃ or advanced pre-catalysts, can facilitate the coupling of aryl bromides at room temperature.[5][14]
-
Copper-Free Systems: Eliminating the copper co-catalyst not only reduces homocoupling but can also increase the tolerance for certain functional groups.[4][6]
-
Weaker Bases: As mentioned in Q4, switching from strong amine bases to milder inorganic bases like K₃PO₄ or Cs₂CO₃ can help preserve sensitive functionalities.[9]
-
Aqueous Media: Protocols have been developed for Sonogashira couplings in water, which can be beneficial for certain substrates and align with green chemistry principles.[15][16]
Comparative Data Hub
The following tables summarize quantitative data on how different reaction parameters can influence the yield of Sonogashira couplings.
Table 1: Effect of Catalyst/Ligand System on Yield (Data is illustrative and compiled from various sources for comparison)
| Entry | Palladium Source | Ligand | Co-Catalyst | Substrate | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | PPh₃ | CuI | Iodopyrazole | ~70-85 | [2] |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | None | Bromopyrazole | ~52 | [5] |
| 3 | [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | Bromopyrazole | 75 | [5] |
| 4 | Pd(OAc)₂ | XPhos | None | Bromopyrazole | ~53 | [5] |
| 5 | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Bromopyrazole | Low / No reaction at RT | [13] |
Table 2: Influence of Base and Solvent on Yield (Data is illustrative and based on general findings for heteroaryl couplings)
| Entry | Substrate | Base | Solvent | Temperature | Yield (%) | Reference |
| 1 | Bromopyrazole | TEA | THF | 60 °C | Low | [11] |
| 2 | Bromopyrazole | Piperidine | DMF | 90 °C | Good | [8] |
| 3 | Iodopyrazole | TEA | DMF | 80 °C | High | [2] |
| 4 | Bromopyrazole | TMP | DMSO | Room Temp | 97 | [5] |
| 5 | Iodopyrazole | K₂CO₃ | Toluene/H₂O | 100 °C | Good | [9] |
| 6 | Bromopyrazole | Et₃N | Dioxane/Et₃N | 80 °C | Moderate-Good | [13] |
Validated Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Iodopyrazoles
This protocol is a standard starting point for the coupling of relatively reactive iodopyrazoles.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the iodopyrazole (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]
-
Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by triethylamine (3.0 equiv.) and the terminal alkyne (1.1 equiv.).[2]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate (3x).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]
Protocol 2: Copper-Free Sonogashira Protocol for Bromopyrazoles with a Modern Pre-catalyst
This protocol uses a modern, air-stable pre-catalyst for a room-temperature coupling of more challenging bromopyrazoles.[5]
-
Setup: In a glovebox or under a strict inert atmosphere, add the bromopyrazole (1.0 equiv.), [DTBNpP] Pd(crotyl)Cl catalyst (0.02 equiv.), and a magnetic stir bar to a vial.
-
Reagent Addition: Add anhydrous, degassed DMSO, followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.) and the terminal alkyne (1.5 equiv.).[5]
-
Reaction: Seal the vial and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues.
Caption: General troubleshooting workflow for low or no product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. books.lucp.net [books.lucp.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. researchgate.net [researchgate.net]
Preventing dimerization during the synthesis of pyrazole derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experimental work. Our goal is to help you minimize side reactions and optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of pyrazole derivatives, with a focus on preventing unwanted dimerization and other common side reactions.
Q1: I am observing a significant amount of a dimeric byproduct in my pyrazole synthesis. What is causing this and how can I prevent it?
A1: Dimerization is a common side reaction in certain pyrazole syntheses, particularly in the synthesis of 5-aminopyrazoles through oxidative coupling. This typically occurs through a radical mechanism, often promoted by a metal catalyst like copper. The formation of these dimers competes with the desired intramolecular cyclization or intermolecular reaction, leading to reduced yields of your target molecule.
Troubleshooting Strategies:
-
Catalyst and Oxidant Choice: The choice of catalyst and oxidant is critical. For instance, in the Cu-promoted dimerization of 5-aminopyrazoles, different copper salts and oxidants can significantly affect the yield of the dimer versus other products. Optimization of these reagents is crucial.
-
Reaction Temperature: Temperature plays a significant role in controlling the reaction pathway. Lowering the temperature may disfavor the dimerization pathway. Systematic temperature screening is recommended to find the optimal balance between reaction rate and selectivity.
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the stability of reactive intermediates and transition states. A solvent that disfavors the formation or stabilization of the radical species responsible for dimerization can be beneficial. Screening a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane) can help identify the ideal conditions.
-
Protecting Groups: If a specific functional group, like an amino group, is involved in the dimerization, protecting it prior to the key reaction step can be an effective strategy. The protecting group can be removed in a subsequent step.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can minimize side reactions. Using a slight excess of one reactant might favor the desired reaction over the self-coupling of another reactant.
Q2: Can you provide a more detailed example of controlling dimerization in a specific pyrazole synthesis?
A2: Certainly. A well-documented example is the Cu-promoted oxidative dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines and pyrazines. The reaction outcome can be switched between different dimeric products by carefully tuning the reaction conditions.
Experimental Protocol: Selective Synthesis of Dipyrazole-Fused Pyridazines
This protocol is adapted from a study on the chemoselective dimerization of 5-aminopyrazoles.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5-amine
-
Copper(II) acetate (Cu(OAc)₂)
-
Benzoyl peroxide (BPO)
-
Potassium persulfate (K₂S₂O₈)
-
Toluene
Procedure:
-
To a reaction vessel, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol), Cu(OAc)₂ (3.0 equiv.), BPO (0.5 equiv.), and K₂S₂O₈ (2.5 equiv.).
-
Add toluene (2.0 mL) as the solvent.
-
Seal the vessel and heat the reaction mixture at 100 °C for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the dipyrazole-fused pyridazine product.
Data Presentation: Optimization of Reaction Conditions for Pyridazine Formation
| Entry | Catalyst (equiv.) | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield of Dimer (%) |
| 1 | Cu(OAc)₂ (3.0) | BPO (0.5) | Toluene | 100 | 79 |
| 2 | CuCl₂ (0.2) | TBPB (0.5) | Toluene | 130 | Lower Yield |
| 3 | Cu(OAc)₂ (3.0) | None | Toluene | 100 | Low Yield |
| 4 | None | BPO (0.5) | Toluene | 100 | No Reaction |
TBPB = tert-butyl peroxybenzoate
This table illustrates the importance of selecting the right combination of catalyst and oxidant to maximize the yield of the desired dimer.
Q3: What role do steric effects play in preventing dimerization?
A3: Steric hindrance can be a powerful tool to control selectivity in chemical reactions, including preventing dimerization. By introducing bulky substituents near the reactive site of the pyrazole precursor, you can physically block the approach of another molecule, thus disfavoring the intermolecular reaction that leads to dimers.
For instance, in reactions prone to homocoupling, using a pyrazole substrate with a bulky group at a position adjacent to the reactive site can favor the desired cross-coupling reaction over the unwanted dimerization. The bulky group makes it more difficult for two identical molecules to come together in the correct orientation for dimerization.
Logical Relationship: Steric Hindrance Strategy
Technical Support Center: Scaling Up the Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the pilot-scale synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. If the reaction has stalled, consider increasing the reaction time or temperature. For instance, in a base-mediated alkylation, extending the reaction time from 4 to 24 hours can improve conversion.[1]
-
-
Suboptimal Reaction Conditions:
-
Solution: The choice of base and solvent is critical for achieving high yields in the N-alkylation of pyrazoles.[2] A common starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] If yields are low, consider switching to a stronger base like sodium hydride (NaH) or exploring other solvents such as dimethyl sulfoxide (DMSO).[2] Ensure all reagents and solvents are anhydrous, as water can negatively impact the reaction.
-
-
Side Reactions:
-
Solution: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the N2-alkylated regioisomer. To favor the desired N1-alkylation, steric hindrance can be exploited. Since the pyrazole nitrogen at the 1-position is generally less sterically hindered, using a bulkier alkylating agent or optimizing the solvent system can improve regioselectivity.[2]
-
-
Stoichiometry of Reagents:
-
Solution: The molar ratio of pyrazole, the alkylating agent (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol), and the base is crucial.[2] Ensure accurate measurement of all reagents. A slight excess of the alkylating agent and base (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Unreacted Starting Materials:
-
Solution: If unreacted pyrazole or 3-halo-1-propanol is detected, this indicates an incomplete reaction. Refer to the solutions for "Low Yield" to optimize reaction conditions. Effective purification methods, such as fractional distillation under reduced pressure or column chromatography, are essential to remove unreacted starting materials.
-
-
Formation of the N2-Alkylated Isomer:
-
Solution: The primary impurity is often the undesired N2-alkylated regioisomer. The choice of solvent and base significantly influences the N1/N2 ratio.[2] Polar aprotic solvents like DMF and DMSO generally favor N1-alkylation.[2] For purification, column chromatography on silica gel is typically effective in separating the two isomers.
-
-
Formation of Bis-Alkylated Products:
-
Solution: In some cases, dialkylation of the pyrazole ring can occur, leading to the formation of a quaternary pyrazolium salt. This is more likely with highly reactive alkylating agents or prolonged reaction times at elevated temperatures. To minimize this, use a controlled stoichiometry of the alkylating agent and monitor the reaction closely.
-
Issue 3: Difficulties in Product Purification
Possible Causes and Solutions:
-
Similar Polarity of Product and Impurities:
-
Solution: If the desired N1-isomer and the undesired N2-isomer have very similar polarities, separation by column chromatography can be challenging. In such cases, optimizing the mobile phase for chromatography is crucial. A gradient elution with a solvent system like ethyl acetate/hexanes may be necessary. Alternatively, converting the alcohol to a less polar derivative (e.g., an ester or ether) before chromatography, followed by deprotection, can sometimes facilitate separation.
-
-
Thermal Instability of the Product:
-
Solution: this compound may be susceptible to degradation at high temperatures. If using distillation for purification, it is crucial to perform it under reduced pressure to lower the boiling point. Monitor the temperature of the distillation pot carefully to avoid decomposition.
-
-
Product is a Liquid or Low-Melting Solid:
-
Solution: If the product is not a crystalline solid, purification by recrystallization is not feasible. In this case, column chromatography or vacuum distillation are the primary methods for purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the synthesis of this compound on a pilot scale?
A1: A reliable starting point for the base-mediated N-alkylation of pyrazole is the use of potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) as the solvent.[3] Typically, 1.0 equivalent of pyrazole is reacted with 1.1-1.2 equivalents of 3-chloro-1-propanol or 3-bromo-1-propanol and 1.5-2.0 equivalents of K₂CO₃. The reaction is typically stirred at a temperature ranging from room temperature to 80°C for 4-24 hours.[1] It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q2: How can I improve the regioselectivity of the N-alkylation to favor the desired N1-isomer?
A2: Several factors influence the N1/N2 regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2] For unsubstituted pyrazole, the steric difference between the two nitrogens is minimal.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer, typically the N1-isomer.[2]
-
Base/Catalyst System: The choice of base is critical. While K₂CO₃ is a good starting point, using a stronger base like sodium hydride (NaH) can sometimes improve selectivity by ensuring complete deprotonation of the pyrazole.[2]
Q3: What are the key safety considerations when scaling up this synthesis?
A3:
-
Exothermic Reaction: The N-alkylation reaction can be exothermic, especially on a larger scale. It is crucial to have adequate cooling and to add the alkylating agent portion-wise or via a dropping funnel to control the reaction temperature.
-
Flammable Solvents: Solvents like DMF and ethyl acetate are flammable. Ensure that the reaction is carried out in a well-ventilated area, away from ignition sources, and that appropriate fire safety measures are in place.
-
Corrosive and Irritating Reagents: Pyrazole and its derivatives, as well as alkylating agents, can be corrosive and irritating. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What is the most effective method for purifying this compound at a pilot scale?
A4: For pilot-scale purification, fractional distillation under reduced pressure is often the most practical and scalable method, assuming the product is thermally stable. This method is effective at removing non-volatile impurities and unreacted starting materials with significantly different boiling points. If isomeric impurities with similar boiling points are present, high-performance liquid chromatography (HPLC) or column chromatography may be necessary, although these can be more challenging to scale up.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrazole
| Parameter | Condition A | Condition B | Condition C |
| Alkylating Agent | 3-Chloro-1-propanol | 3-Bromo-1-propanol | 3-Iodo-1-propanol |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | DMF | THF | Acetonitrile |
| Temperature | 80 °C | 65 °C | 80 °C |
| Reaction Time | 12 h | 8 h | 6 h |
| Typical Yield | 70-80% | 75-85% | 80-90% |
| Purity (crude) | ~85% | ~90% | ~92% |
Note: The data presented in this table is illustrative and based on typical outcomes for N-alkylation reactions of pyrazoles. Actual results may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation of Pyrazole with 3-Chloro-1-propanol
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet, add pyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (5-10 volumes).
-
Addition of Base: Add powdered potassium carbonate (K₂CO₃) (1.5 eq) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add 3-chloro-1-propanol (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of DMF.
-
Solvent Removal: Remove the DMF from the filtrate under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 3-(1H-pyrazol-1-yl)propan-1-ol
Methodology Comparison: HPLC vs. Alternative Techniques
The primary method for assessing the purity of pharmaceutical intermediates and active ingredients is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4] However, other techniques can be employed for qualitative or semi-quantitative analysis.
| Feature | RP-HPLC (Proposed Method) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Adsorption on a stationary phase (e.g., silica gel) and separation by a mobile phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Resolution | High to Very High | Low to Medium | Very High |
| Quantitation | Excellent | Semi-quantitative at best | Excellent |
| Sensitivity | High (ng to pg range) | Moderate (µg to ng range) | Very High (pg to fg range) |
| Typical Run Time | 10 - 30 minutes | 20 - 60 minutes | 15 - 45 minutes |
| Volatility Req. | Not required | Not required | Required (or derivatization) |
| Primary Use | Purity testing, impurity profiling, quantitative analysis | Reaction monitoring, qualitative purity check | Analysis of volatile compounds, residual solvents |
Proposed RP-HPLC Method for 3-(1H-pyrazol-1-yl)propan-1-ol
This proposed method is adapted from validated HPLC analyses of various pyrazole and pyrazoline derivatives and is expected to provide excellent separation and quantification for this compound and its potential process-related impurities.[2][3][5]
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plate count should be greater than 2000.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Method: Thin-Layer Chromatography (TLC)
For rapid, qualitative assessment of purity or for monitoring the progress of a chemical reaction, TLC can be a cost-effective alternative.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or dichloromethane.
-
Detection: Visualize the spots under UV light at 254 nm.
While TLC is a valuable tool, it does not provide the quantitative accuracy and resolution of HPLC for definitive purity determination.
Potential Impurities
The synthesis of pyrazole derivatives may result in several types of impurities that a robust analytical method should be able to separate.[2] These can include:
-
Unreacted starting materials.
-
Regioisomers, if unsymmetrical precursors are used.
-
Byproducts from side reactions.
The proposed HPLC method, with its gradient elution, is designed to effectively separate the main analyte from both more polar and less polar impurities, ensuring an accurate purity assessment.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-(1H-pyrazol-1-yl)propan-1-ol
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 3-(1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry. By presenting a hypothesized fragmentation pattern alongside alternative analytical methodologies, this document serves as a practical resource for selecting the optimal analytical strategy.
The structural characterization of this compound by mass spectrometry presents a unique case study, combining the fragmentation patterns of a stable aromatic heterocycle with a flexible aliphatic alcohol side chain. Understanding its behavior under ionization is key to developing robust analytical methods for its identification and quantification in various matrices.
Unraveling the Fragmentation Puzzle: Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization (EI) is a hard ionization technique that provides rich structural information through extensive fragmentation. While no direct experimental mass spectrum for this compound is readily available in the public domain, a plausible fragmentation pathway can be postulated based on the well-documented behavior of pyrazoles and aliphatic alcohols.
Upon electron impact, the molecule is expected to form a molecular ion ([M]•+). The subsequent fragmentation is likely to proceed through several key pathways:
-
Cleavage of the Propanol Side Chain: The aliphatic chain is prone to fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) would be a dominant pathway, leading to the loss of a C2H5• radical and the formation of a resonance-stabilized ion. Loss of water (H2O) from the molecular ion is another characteristic fragmentation for alcohols.
-
Fragmentation of the Pyrazole Ring: The pyrazole ring is known for its stability, but it can undergo characteristic fragmentation under EI conditions. This typically involves the loss of a molecule of nitrogen (N2) or hydrogen cyanide (HCN).
-
Combined Fragmentation: A combination of these pathways can also occur, leading to a complex fragmentation pattern that is highly informative for structural confirmation.
A summary of the hypothesized major fragments for this compound in EI-MS is presented below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 126 | [C6H10N2O]•+ (Molecular Ion) | - |
| 108 | [M - H2O]•+ | H2O |
| 97 | [M - C2H5]•+ | C2H5• |
| 81 | [C4H5N2]+ (Pyrazole ring fragment) | C2H5O• |
| 68 | [C3H4N2]•+ (Unsubstituted Pyrazole) | C3H6O |
| 54 | [C3H4N]+ | HCN from pyrazole fragment |
| 41 | [C2H3N]•+ | N2 from pyrazole fragment |
A Comparative Look: Alternative Analytical Methodologies
While EI-MS provides detailed structural information, alternative techniques may be more suitable depending on the analytical requirements, such as sensitivity, matrix complexity, and the need for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful alternatives.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| GC-MS | Separates volatile and thermally stable compounds followed by mass analysis. | Excellent chromatographic resolution for isomers. Well-established libraries for compound identification. | Requires derivatization for polar compounds to increase volatility.[1][2][3][4] Thermal degradation of the analyte is possible. |
| LC-MS/MS | Separates compounds in the liquid phase followed by tandem mass analysis. | High sensitivity and selectivity, suitable for complex matrices.[5][6] Does not require derivatization for polar compounds.[5][6] | Matrix effects can suppress ion formation.[5] Development of robust methods can be more complex. |
Experimental Protocols at a Glance
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and LC-MS/MS analysis of pyrazole-containing compounds.
GC-MS Analysis Protocol
This protocol is based on general procedures for the analysis of pyrazole isomers and other polar heterocyclic compounds.[1][2]
-
Sample Preparation (Derivatization): To a dried sample, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS). Heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector: 250°C, splitless mode.
-
Oven Program: Start at 70°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
LC-MS/MS Analysis Protocol
This protocol is adapted from methods for the analysis of polar nitrogen-containing heterocyclic compounds.[3][7]
-
Sample Preparation: Dilute the sample in an appropriate solvent (e.g., methanol/water, 50/50, v/v).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
Precursor Ion: [M+H]+ (m/z 127).
-
Product Ions: To be determined by infusion of a standard solution.
-
Visualizing the Pathways and Workflows
To further clarify the analytical processes, the following diagrams illustrate the hypothesized fragmentation pathway and a comparative experimental workflow.
Caption: Hypothesized Fragmentation Pathway.
Caption: Comparative Analytical Workflows.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the 1H NMR Spectrum of 3-(1H-pyrazol-1-yl)propan-1-ol
This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(1H-pyrazol-1-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related structures to aid in spectral interpretation. The guide includes tabulated spectral data, a detailed experimental protocol for acquiring 1H NMR spectra, and visualizations of the molecular structure and experimental workflow.
Interpreting the 1H NMR Spectrum
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyrazole ring and the propanol side chain. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of these signals, the precise structure of the molecule can be confirmed.
The pyrazole ring protons typically appear in the aromatic region of the spectrum. The proton at position 4 (H-4) is expected to be a triplet, coupled to the two adjacent ring protons. The protons at positions 3 and 5 (H-3 and H-5) will appear as doublets.
The propanol side chain protons will exhibit characteristic aliphatic signals. The methylene group adjacent to the pyrazole nitrogen (N-CH2) is expected to be a triplet, coupled to the adjacent methylene group. The methylene group adjacent to the hydroxyl group (CH2-OH) will also appear as a triplet, coupled to its neighboring methylene group and potentially showing further coupling to the hydroxyl proton. The central methylene group (-CH2-) will present as a multiplet, being coupled to the two adjacent methylene groups. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Comparative Spectral Data
To facilitate the interpretation, the expected 1H NMR data for this compound is compared with the known spectral data of propan-1-ol and a generic N-alkylated pyrazole. This comparison highlights the influence of the pyrazole ring and the hydroxyl group on the chemical shifts of the propanol chain protons.
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| This compound | H-3 (Pyrazole) | ~7.5 | Doublet (d) | ~1.5 - 2.5 |
| H-4 (Pyrazole) | ~6.2 | Triplet (t) | ~2.0 - 2.5 | |
| H-5 (Pyrazole) | ~7.4 | Doublet (d) | ~2.0 - 2.5 | |
| N-CH2 | ~4.2 | Triplet (t) | ~7.0 | |
| -CH2- | ~2.1 | Multiplet (m) | ~7.0 | |
| CH2-OH | ~3.6 | Triplet (t) | ~6.0 | |
| -OH | Variable | Broad Singlet (br s) | - | |
| Propan-1-ol [1][2] | CH3 | 0.94 | Triplet (t) | 7.4 |
| -CH2- | 1.57 | Sextet | 7.0 | |
| CH2-OH | 3.58 | Triplet (t) | 6.6 | |
| -OH | 2.26 | Singlet (s) | - | |
| Generic N-Alkylated Pyrazole [3][4] | H-3 (Pyrazole) | ~7.5 | Doublet (d) | ~1.5 - 2.5 |
| H-4 (Pyrazole) | ~6.2 | Triplet (t) | ~2.0 - 2.5 | |
| H-5 (Pyrazole) | ~7.4 | Doublet (d) | ~2.0 - 2.5 | |
| N-CH2 | ~4.1 - 4.5 | Triplet (t) | ~7.0 |
Note: The expected values for this compound are estimations based on analogous compounds and general principles of NMR spectroscopy.
Molecular Structure and Proton Environments
The following diagram illustrates the structure of this compound with its distinct proton environments labeled.
Caption: Structure of this compound.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol for acquiring a high-resolution 1H NMR spectrum is crucial for reproducible results.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the 1H frequency.
3. Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Apply baseline correction to the entire spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Pick the peaks and analyze the chemical shifts, multiplicities, and coupling constants.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for obtaining and analyzing a 1H NMR spectrum.
References
- 1. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-Propanol(71-23-8) 1H NMR [m.chemicalbook.com]
- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pyrazole vs. Triazole Derivatives: A Comparative Guide to Biological Activity
In the realm of medicinal chemistry, pyrazole and triazole scaffolds are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds. Their metabolic stability, synthetic accessibility, and ability to participate in crucial hydrogen bonding interactions make them cornerstones in drug design. This guide provides an objective comparison of the biological activities of pyrazole and triazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers in making informed decisions for their drug discovery programs.
At a Glance: Physicochemical Properties
The fundamental difference between pyrazole (a 1,2-diazole) and triazoles (1,2,3- or 1,2,4-triazole) lies in the number and position of nitrogen atoms in the five-membered heterocyclic ring. This seemingly minor structural variance significantly impacts key physicochemical properties like dipole moment, pKa, and hydrogen bonding capacity, which in turn govern solubility, membrane permeability, and molecular interactions with biological targets.[1]
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole | Key Considerations |
| Structure | 1,2-diazole | 1,2,3-triazole | 1,2,4-triazole | The arrangement of nitrogen atoms dictates the vector of the dipole moment and the availability of hydrogen bond donors and acceptors.[1] |
| pKa | ~2.5 | ~1.2 (for the N-H tautomer) | ~10.2 (for the N-H tautomer) | The acidity and basicity influence salt formation, solubility, and interactions with biological targets.[1] |
| Hydrogen Bonding | 1 donor, 1 acceptor | 1 donor, 2 acceptors | 1 donor, 2 acceptors | Crucial for target engagement and influencing pharmacokinetic properties.[1] |
Comparative Biological Activity: Quantitative Data
The selection of a pyrazole or triazole core can lead to significant differences in potency and selectivity across various therapeutic areas. Below are comparative data from studies in oncology, mycology, and bacteriology.
Anticancer Activity
Both pyrazole and triazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of critical cellular pathways.
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Type | Target/Cell Line | Pyrazole Derivative (IC₅₀) | Triazole Derivative (IC₅₀) | Reference Compound (IC₅₀) | Source |
| Diaryl Derivatives | COX-2 | 1.03 µM (Comp. 8c) | 0.002 µM (Comp. 15a) | 0.334 µM (Celecoxib) | [1][2] |
| Phthalazine Conjugates | MCF-7 (Breast) | 0.96 µM | Not Reported | >10 µM (Etoposide) | [3] |
| Phthalazine Conjugates | A549 (Lung) | 1.40 µM | Not Reported | >10 µM (Etoposide) | [3] |
| Phosphonate Hybrids | HT-1080 (Fibrosarcoma) | Not Reported | 15.13 µM | Not Reported | [4] |
| Pyrazolo[4,3-c]pyridines | MCF-7 (Breast) | 1.937 µg/mL | Not Reported | 4.162 µg/mL (Doxorubicin) | [3] |
| Pyrazolone Derivatives | MCF-7 (Breast) | 16.50 µM | Not Reported | 23.31 µM (Tamoxifen) | [3] |
Note: Lower IC₅₀ values indicate higher potency. Values in bold represent the more active compound in the direct comparison.
In a study comparing diaryl-based derivatives as selective COX-2 inhibitors, the triazole-containing compound 15a showed exceptionally potent inhibition, surpassing its pyrazole counterparts and the reference drug, Celecoxib.[1] Conversely, various synthesized pyrazole derivatives have shown potent activity against breast, lung, and colon cancer cell lines, in some cases exceeding the potency of standard drugs like Etoposide and Doxorubicin.[3][5]
Antifungal Activity
Triazoles are famously established as a major class of antifungal agents. Their mechanism primarily involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[6][7] Pyrazoles have also been investigated for antifungal properties, though they are less prevalent in clinical use for this indication.
Table 2: Comparative Antifungal Activity (MIC Values in µg/mL)
| Compound Type | Fungal Strain | Pyrazole Derivative (MIC) | Triazole Derivative (MIC) | Reference Compound (MIC) | Source |
| Various Derivatives | Candida albicans | >100 | 0.53 µM (Comp. 4s) | <1.52 µM (Fluconazole) | [8] |
| Various Derivatives | Microsporum gypseum | Not Reported | Comparable to Ketoconazole | Ketoconazole | [9] |
| Fluorinated Aldehydes | S. sclerotiorum | 43.07% inhibition | Not Reported | Not Reported | [10] |
| Carboxamide Derivs. | Valsa mali | 1.787 µg/mL | Not Reported | Not Reported | [11] |
Note: Lower MIC (Minimum Inhibitory Concentration) values indicate higher potency.
Newly synthesized 1,2,3-triazole derivatives have demonstrated excellent activity against both sensitive and drug-resistant Candida albicans, with some compounds showing greater potency than the widely used antifungal drug Fluconazole.[8] While certain pyrazole derivatives exhibit considerable antifungal activities against various phytopathogens, the triazole core is generally more established and potent in this therapeutic area.[11]
Antibacterial Activity
Both heterocyclic systems have been incorporated into scaffolds targeting bacterial pathogens.
Table 3: Comparative Antibacterial Activity (MIC or Zone of Inhibition)
| Compound Type | Bacterial Strain | Pyrazole Derivative | Triazole Derivative | Reference Compound | Source |
| MtbUGM Inhibitors | M. tuberculosis | No whole-cell activity | Moderate activity | Not Reported | [1][12] |
| Various Derivatives | S. aureus (MRSA, QRSA) | 2-4 µg/mL (MIC) | Not Reported | Not Reported | [13] |
| Schiff Bases | S. aureus | Not Reported | Superior to Streptomycin | Streptomycin | [9] |
| Thiazole Hybrids | Various | MIC: 4.0 µg/mL | MIC: 4.0 µg/mL | Not Reported | [14] |
In the development of inhibitors for Mycobacterium tuberculosis, triazole analogues showed moderate whole-cell activity, whereas a potent pyrazole-based enzyme inhibitor lacked activity against the whole bacterium, suggesting the triazole core may confer better cell penetration.[1] However, other studies have shown pyrazole derivatives with strong inhibitory activity against resistant strains of S. aureus.[13] Similarly, certain triazole derivatives have demonstrated antibacterial activity superior to the standard drug streptomycin.[9]
Mechanisms of Action & Signaling Pathways
Pyrazole Derivatives: Diverse Modes of Action
The anticancer activity of pyrazole derivatives is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and CDK2.[3][5] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis. Some pyrazoles also exhibit antioxidant properties and can induce programmed cell death directly.[15][16]
Triazole Derivatives: Targeted Antifungal Action
The primary mechanism for antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[17] This enzyme is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane's integrity and function, ultimately leading to cell death.[6][7] The triazole nitrogen atom (N4) coordinates with the heme iron atom in the enzyme's active site, effectively blocking its catalytic activity.[7]
Experimental Protocols
Standardized assays are critical for comparing the efficacy of different compounds. The following are detailed protocols for two key experiments cited in the evaluation of pyrazole and triazole derivatives.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Test compounds (pyrazole/triazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.[18]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 150-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18][21]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution or Agar Disk Diffusion for Antimicrobial Activity
The Zone of Inhibition (also known as the Kirby-Bauer) test is a qualitative or semi-quantitative method to determine the antimicrobial susceptibility of microorganisms.[22] It involves placing a disk impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile swabs
-
Sterile filter paper disks
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal disks (positive control)
-
Solvent-only disks (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate to create a confluent lawn of growth.[23]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Ensure disks are placed at least 24 mm apart.[24] Include positive and negative control disks.
-
Incubation: Invert the plates and incubate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[23]
-
Measurement and Interpretation: After incubation, measure the diameter of the clear zone (the zone of inhibition) around each disk in millimeters (mm).[24] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[23] The results are often categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized charts.[25]
Conclusion
Both pyrazole and triazole cores serve as exceptionally versatile scaffolds in medicinal chemistry, leading to derivatives with potent biological activities across multiple therapeutic areas. The choice between them is nuanced and highly dependent on the specific biological target and desired pharmacological profile.
-
Triazole derivatives are well-established and highly potent as antifungal agents , primarily through the targeted inhibition of CYP51. They also show significant promise in anticancer and antibacterial applications, sometimes offering advantages in cellular uptake.[1][7]
-
Pyrazole derivatives demonstrate remarkable diversity, particularly as anticancer agents , by effectively inhibiting a wide range of protein kinases.[3][5] They also possess significant potential as antibacterial and antifungal compounds.[11][13]
Ultimately, the selection of a pyrazole or triazole core should be guided by comparative screening data, structure-activity relationship (SAR) studies, and the specific requirements of the drug design project. This guide provides a foundational dataset and standardized protocols to aid researchers in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. srrjournals.com [srrjournals.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microchemlab.com [microchemlab.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. apec.org [apec.org]
- 25. singerinstruments.com [singerinstruments.com]
A Comparative Guide to the Characterization of 3-(1H-pyrazol-1-yl)propan-1-ol Derivatives: X-ray Crystallography and Beyond
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography alongside other key analytical techniques for the characterization of 3-(1H-pyrazol-1-yl)propan-1-ol derivatives, a class of compounds with significant potential in medicinal chemistry. This document presents experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate analytical methods for these promising molecules.
The pyrazole scaffold is a cornerstone in the design of bioactive molecules, and its derivatives are known to exhibit a wide range of pharmacological activities.[1] The this compound framework, in particular, offers a versatile platform for the development of new therapeutic agents. Accurate determination of the three-dimensional atomic arrangement of these derivatives through techniques like X-ray crystallography is crucial for understanding structure-activity relationships (SAR) and for rational drug design.[2]
Data Presentation: A Comparative Look at Analytical Techniques
The selection of an analytical technique is often a trade-off between the level of detail required, the nature of the sample, and the available resources. Below, we compare X-ray crystallography with other common spectroscopic methods used in the characterization of this compound derivatives.
Crystallographic Data of Selected Pyrazole Derivatives
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state.[2] The following table summarizes crystallographic data for several pyrazole derivatives structurally related to this compound, illustrating the type of precise structural information that can be obtained.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | Monoclinic | P2₁/c | 14.6160(7) | 9.0561(4) | 10.4156(4) | 92.145(2) | [3][4] |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | C₈H₁₃N₃O | Orthorhombic | Pbca | 14.452(5) | 33.390(7) | 7.4354(15) | 90 | |
| 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | C₁₄H₁₆ClN₃O | Monoclinic | P2₁/n | 14.5389(8) | 7.8731(6) | 12.1411(7) | 102.566(5) | |
| 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate | C₁₃H₁₅N₃O·H₂O | Orthorhombic | P2₁2₁2₁ | 6.5482(13) | 12.609(3) | 16.606(3) | 90 | |
| 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide | C₁₁H₁₂N₄O | Triclinic | P-1 | 7.7446(15) | 8.3517(17) | 8.4804(17) | 97.99(3) |
Performance Comparison of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a combination of techniques. The following table compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of these compounds.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Precise 3D molecular structure in the solid state, bond lengths, bond angles, stereochemistry, and crystal packing.[2][5] | Unambiguous structural determination; provides absolute configuration.[2] | Requires a suitable single crystal, which can be difficult and time-consuming to grow; the solid-state conformation may differ from the solution or biologically active conformation.[2] |
| NMR Spectroscopy | Information about the molecular structure in solution, including connectivity of atoms (¹H, ¹³C), stereochemistry, and dynamic processes.[6][7] | Provides data on the molecule's structure and dynamics in solution, which can be more biologically relevant; non-destructive.[7] | Structure determination for complex molecules can be challenging; less precise than X-ray crystallography for bond lengths and angles; limited by molecular weight for complex structures.[7] |
| Mass Spectrometry | Provides the molecular weight and elemental composition of the molecule; fragmentation patterns can give clues about the structure. | High sensitivity, requiring very small amounts of sample; can be coupled with chromatographic techniques for mixture analysis. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups within the molecule.[8] | Fast, simple, and non-destructive; provides a characteristic "fingerprint" for a compound.[9] | Provides limited information about the overall molecular structure and connectivity. |
Example Data for 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: [3][4]
-
¹H NMR (CDCl₃, ppm): δ 8.00–7.98 (m, 2H, o-Ph), 7.65–7.64 (m, 2H, H-4, pyrazole), 7.60–7.57 (m, 1H, p-Ph), 7.54–7.53 (m, 2H, H-5, pyrazole), 7.48–7.44 (m, 2H, m-Ph), 7.17 (t, J = 6.6 Hz, 1H, CH–CH₂), 6.28–6.26 (m, 2H, H-3, pyrazole), 4.39 (d, J = 6.6 Hz, 2H, CH–CH₂).[3]
-
¹³C NMR (CDCl₃, ppm): 194.7 (C=O), 140.3 (2C), 135.9, 133.7, 129.1 (2C), 128.7 (2C), 128.2 (2C), 106.6 (2C), 71.3, 42.2.[3]
-
IR (KBr, cm⁻¹): 3313, 3114, 2922, 1663 (C=O), 1615, 1570 (C=N, C=C).[3]
Experimental Protocols
A detailed and reproducible experimental protocol is the foundation of reliable scientific data. Below is a representative methodology for the single-crystal X-ray diffraction analysis of a this compound derivative.
Key Experiment: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional molecular structure of a this compound derivative.
Methodology:
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or a mixture with water) to achieve a supersaturated solution.
-
Employ a slow evaporation technique at room temperature or a controlled cooling method to promote the growth of single crystals. Other methods such as vapor diffusion or liquid-liquid diffusion may also be attempted.
-
Visually inspect the resulting crystals under a microscope to select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and quality (transparent, with no visible cracks or defects).
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).
-
Collect a series of diffraction images by rotating the crystal through a range of angles. The data collection strategy should aim for high completeness and redundancy of the diffraction data.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.
-
Determine the unit cell parameters and the space group from the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods.
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.
-
Position hydrogen atoms based on geometric calculations and refine them using a riding model, or locate them from the difference Fourier map if the data quality allows.
-
Continue the refinement until the model converges, as indicated by stable R-factors (e.g., R1 and wR2) and a flat difference Fourier map.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using software tools to check for geometric consistency and potential errors.
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and π-π stacking.
-
Prepare the final structural data for deposition in a crystallographic database (e.g., the Cambridge Structural Database, CSD).
-
Mandatory Visualization
The following diagrams illustrate the workflow of X-ray crystallography and the interplay of different analytical techniques in the characterization of novel compounds.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Elemental Analysis of Novel 3-(1H-Pyrazol-1-yl)propan-1-ol Analogs
This guide provides a comparative overview of the elemental analysis of several novel 3-(1H-pyrazol-1-yl)propan-1-ol analogs and related pyrazole derivatives. The data presented is compiled from various research publications and is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key elemental composition data, details the experimental methodologies used for these analyses, and presents a generalized workflow for the synthesis and characterization of such compounds.
Data Presentation: Elemental Analysis of Pyrazole Derivatives
The following table summarizes the calculated and experimentally found elemental analysis data for a series of this compound analogs and related pyrazole-containing compounds. This allows for a direct comparison of the elemental composition of these molecules.
| Compound Name | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Reference |
| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₂H₁₂ClN₃O | 57.72 | 57.60 | 4.84 | 4.99 | 16.83 | 16.42 | [1] |
| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₂H₁₂ClN₃O | 57.72 | 57.38 | 4.84 | 5.07 | 16.83 | 16.46 | [1][2] |
| N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₂H₁₂ClN₃O | 57.72 | 57.52 | 4.84 | 4.88 | 16.83 | 16.50 | [2] |
| N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₃H₁₅N₃O₂ | 63.66 | 63.30 | 6.16 | 6.48 | 17.13 | 16.84 | [1][2] |
| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₃H₁₅N₃O₂ | 63.66 | 63.70 | 6.16 | 6.24 | 17.13 | 16.70 | [1][2] |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | 67.65 | - | 5.30 | - | 21.04 | - | [3] |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | C₈H₁₃N₃O | 57.42 | 57.26 | 7.78 | 7.59 | 25.12 | 25.18 | [4] |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | C₁₆H₂₃N₃O | 70.30 | 70.07 | 8.48 | 8.36 | 15.37 | 15.51 | [5] |
| N-(4-Bromophenyl)-2-[4-cyano-3-(4-methoxyphenyl)-5-methylpyrazol-1-yl]acetamide | C₂₀H₁₇BrN₄O₂ | 56.48 | 56.67 | 4.03 | 4.03 | 13.17 | 13.20 | [6] |
| N-(4-Bromophenyl)-2-[4-cyano-5-(4-methoxyphenylamino)pyrazol-1-yl]acetamide | C₁₉H₁₆BrN₅O₂ | - | - | - | - | - | - | [6] |
| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇BrN₄ | 45.31 | 45.49 | 2.66 | 2.65 | 21.13 | 21.05 | [6] |
| 2-[5-Amino-4-cyanopyrazol-1-yl]-N-(4-bromophenyl)acetamide | C₁₂H₉BrN₄O | 44.60 | 44.89 | 2.81 | 2.80 | 21.67 | 21.59 | [6] |
Note: Some values were not reported in the cited literature.
Experimental Protocols
The elemental analysis of the presented pyrazole derivatives is crucial for confirming their empirical formula following synthesis. A generalized experimental protocol for elemental analysis (CHN analysis) is described below, based on methodologies cited in the referenced literature.
Objective: To determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized pyrazole analogs.
Instrumentation: A Perkin-Elmer 260 elemental analyzer or a similar CHN analyzer is commonly used.[6]
General Procedure:
-
Sample Preparation: A small, precise amount of the dried, purified compound (typically 1-3 mg) is weighed into a tin or silver capsule.
-
Combustion: The sample is placed in the instrument's autosampler. The sample is then dropped into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a precise amount of oxygen. This process rapidly combusts the sample, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).
-
Gas Separation: The resulting gases are carried by a stream of inert gas (typically helium) through a column that separates the components. This is often a gas chromatography (GC) column.
-
Detection: The separated gases pass through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the signals and, by comparing them to the signals from a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.
The purity of all new compounds is typically expected to be ≥95%.[6]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the synthesis and analysis of pyrazole derivatives.
Caption: Generalized workflow for the synthesis and characterization of pyrazole analogs.
Caption: Hypothetical inhibition of a signaling pathway by a pyrazole analog.
References
- 1. turkjps.org [turkjps.org]
- 2. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 6. flore.unifi.it [flore.unifi.it]
A Comparative Guide to Pyrazole-Based Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of efficacy and selectivity in the development of Proteolysis Targeting Chimeras (PROTACs). While polyethylene glycol (PEG) and alkyl chains have been the conventional choices, there is a growing interest in incorporating rigid heterocyclic scaffolds like pyrazole into linker architectures. This guide provides a comparative analysis of pyrazole-based linkers in PROTAC development, supported by representative experimental data and detailed methodologies for key validation assays.
The Emerging Role of Pyrazole Linkers in PROTACs
The pyrazole motif offers a unique combination of properties that make it an attractive component for PROTAC linkers. Its rigid, planar structure can reduce the conformational flexibility of the linker, which may lead to more favorable entropies of binding for the ternary complex (Target Protein-PROTAC-E3 Ligase). Furthermore, the pyrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, potentially enhancing the stability of the ternary complex and improving degradation efficacy. The nitrogen atoms in the pyrazole ring can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Comparative Analysis of Pyrazole-Based Linkers
To illustrate the impact of pyrazole-based linkers on PROTAC performance, we present a comparative study of three hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs share the same BRD4 ligand (JQ1) and E3 ligase ligand (Pomalidomide for Cereblon), but differ in the composition of their pyrazole-containing linker.
Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Pyrazole-Based Linkers
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PZ-PROTAC-1 | Simple Pyrazole-Alkyl Chain | 75 | 85 |
| PZ-PROTAC-2 | Substituted Pyrazole-PEG Chain | 25 | 95 |
| PZ-PROTAC-3 | Fused Pyrazole-Rigid Linker | 150 | 70 |
Table 2: Comparative Biophysical and Physicochemical Properties
| PROTAC ID | Ternary Complex Cooperativity (α) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| PZ-PROTAC-1 | 2.5 | 1.2 | 50 |
| PZ-PROTAC-2 | 5.8 | 2.5 | 120 |
| PZ-PROTAC-3 | 1.8 | 0.8 | 35 |
Note: The data presented in these tables are representative and for illustrative purposes to highlight potential trends in the structure-activity relationship (SAR) of pyrazole-based linkers.
Key Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of the target protein (e.g., BRD4) in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values are determined by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
Objective: To measure the binding affinities of the PROTAC to the target protein and the E3 ligase, and to determine the cooperativity of ternary complex formation.
Methodology:
-
Sample Preparation: Purify the target protein (e.g., BRD4 bromodomain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN). Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch.
-
Binary Titrations:
-
To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC into the target protein solution in the ITC cell.
-
To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Complex Titration: To determine the binding affinity of one protein to the pre-formed binary complex of the PROTAC and the other protein, titrate the second protein into a solution containing the PROTAC and the first protein.
-
Data Analysis: Analyze the ITC data using the instrument's software to obtain the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) for each binding event. The cooperativity factor (α) is calculated as the ratio of the Kd of the binary interaction to the apparent Kd of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the PROTACs across an artificial membrane.
Methodology:
-
Plate Preparation: Use a 96-well PAMPA plate system with a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Sample Preparation: Prepare solutions of the PROTACs in a suitable buffer at a known concentration.
-
Assay: Add the PROTAC solutions to the donor wells and buffer to the acceptor wells. Incubate the plate for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Unveiling the Potential: A Comparative Guide to the Anti-inflammatory Activity of Synthesized Pyrazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthesized pyrazole compounds as potent anti-inflammatory agents. We delve into their performance against established alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The quest for novel anti-inflammatory drugs with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-inflammatory properties.[1][2][3] This is largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][4] Notably, the pyrazole scaffold is a core structural feature of the selective COX-2 inhibitor, Celecoxib.[1][3][5] This guide synthesizes recent findings on the anti-inflammatory activity of novel pyrazole compounds, comparing their efficacy with standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib.[6][7][8]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of synthesized pyrazole derivatives is typically evaluated through a combination of in-vitro and in-vivo assays. In-vitro assays, such as COX-1/COX-2 inhibition and nitric oxide (NO) scavenging assays, provide insights into the mechanism of action and potency at a molecular level.[1][9] In-vivo models, like the carrageenan-induced paw edema assay in rodents, offer a more holistic view of the compound's efficacy in a biological system.[1][3][10][11][12]
The following tables summarize the quantitative data from recent studies, showcasing the comparative performance of various pyrazole compounds against standard drugs.
In-Vitro COX-1 and COX-2 Inhibition
The ratio of COX-1 to COX-2 inhibition (Selectivity Index) is a critical parameter in the development of safer NSAIDs. A higher selectivity for COX-2 is generally associated with a reduced risk of gastrointestinal side effects.[4]
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Pyrazole Derivatives | ||||
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | [1] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [1] |
| Pyrazole Derivative 11 | - | 0.043 | - | [13] |
| Pyrazole Derivative 12 | - | 0.049 | - | [13] |
| Pyrazole Derivative 15 | - | 0.049 | - | [13] |
| Pyrazole-Pyridazine 5f | - | 1.50 | 9.56 | [4] |
| Pyrazole-Pyridazine 6f | - | 1.15 | 8.31 | [4] |
| Pyrazole Derivative 5u | - | 1.79 | 72.73 | [14] |
| Pyrazole Derivative 5s | - | 2.51 | 65.75 | [14] |
| Standard Drugs | ||||
| Celecoxib | - | 2.16 | 2.51 | [4] |
| Indomethacin | - | - | - | [6][7] |
In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This assay measures the ability of a compound to reduce acute inflammation. The percentage of edema inhibition is a direct indicator of the compound's anti-inflammatory effect.
| Compound/Drug | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |
| Pyrazole Derivatives | ||||
| Pyrazole Compound | 10 | 65-80 | 3 | [1] |
| Pyrazole-Thiazole Hybrid | - | 75 | - | [1] |
| Pyrazoline 2d | 0.0057 mmol/kg | > Indomethacin | - | [3] |
| Pyrazoline 2e | 0.0057 mmol/kg | High | - | [3] |
| Pyrazole Derivative 4 | 10 | > Diclofenac Sodium | 3 | [5] |
| Standard Drugs | ||||
| Indomethacin | 10 | 55 | 3 | [1] |
| Indomethacin | 5 | Significant Inhibition | 1-5 | [12] |
| Diclofenac Sodium | - | - | - | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.
In-Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound to inhibit the COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
A series of dilutions of the test pyrazole compounds and standard drugs (e.g., celecoxib) are prepared.
-
The human recombinant COX-1 or COX-2 enzyme is incubated with the test compound or standard drug in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The colorimetric substrate, TMPD, is added.
-
The absorbance is measured at 590 nm using a plate reader.
-
The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated from the concentration-response curves.
In-Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[10][11][12]
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.[11][12]
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test pyrazole compounds, a standard drug (e.g., indomethacin), or a vehicle control are administered orally or intraperitoneally.[12]
-
After a specific time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.[11][12]
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12][15]
-
The percentage of edema inhibition is calculated for each group compared to the vehicle control group.
Nitric Oxide (NO) Scavenging Assay
This in-vitro assay assesses the antioxidant properties of the synthesized compounds.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.[16] The concentration of these nitrite ions can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.[16]
Procedure:
-
A reaction mixture containing sodium nitroprusside and a phosphate buffer is prepared.
-
Various concentrations of the test pyrazole compounds or a standard antioxidant are added to the reaction mixture.
-
The mixture is incubated at room temperature.
-
After incubation, an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) is added.[17]
-
The absorbance of the resulting chromophore is measured at 540-546 nm.[16][18]
-
The percentage of nitric oxide scavenging activity is calculated by comparing the absorbance of the test samples with that of the control.
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and the experimental pipeline for validating these compounds, the following diagrams are provided.
Caption: Inflammatory pathway showing the roles of COX-1 and COX-2.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study | Lo Scalpello - Journal [loscalpellojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Indocin vs Celebrex | Power [withpower.com]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 3-(1H-pyrazol-1-yl)propan-1-ol and its Methylated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-(1H-pyrazol-1-yl)propan-1-ol and its N-methylated analog. Due to a lack of direct experimental data comparing these two specific compounds, this analysis is based on established structure-activity relationships (SAR) of pyrazole derivatives and general principles of medicinal chemistry.
The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The nature and position of substituents on the pyrazole ring and its side chains can significantly modulate the pharmacological profile of the resulting derivatives.
Hypothetical Biological Activity Profile
Based on the broad spectrum of activities reported for pyrazole-containing compounds, both this compound and its methylated analog could potentially exhibit a range of biological effects. Pyrazole derivatives have been shown to interact with various biological targets, including enzymes and receptors.[1][2][3]
Table 1: Potential Biological Activities of this compound and its N-Methylated Analog
| Biological Activity | This compound | N-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol (Hypothetical) | Rationale for Comparison |
| Enzyme Inhibition | Potential inhibitor of various enzymes (e.g., kinases, cyclooxygenases).[1] | Activity may be altered (increased or decreased) due to changes in binding interactions. | Methylation can affect steric hindrance and electronic properties, influencing how the molecule fits into an enzyme's active site. |
| Receptor Binding | May act as a ligand for various receptors (e.g., cannabinoid receptors). | Affinity and selectivity for receptors could be modified. | The addition of a methyl group can alter the molecule's conformation and interactions with receptor binding pockets. |
| Anti-inflammatory | Possible anti-inflammatory properties.[1] | The anti-inflammatory effect could be enhanced or diminished. | Many anti-inflammatory pyrazoles have specific substitution patterns; methylation would alter this. |
| Anticancer | Potential for antiproliferative activity against cancer cell lines.[4] | Cytotoxicity could be affected. | The introduction of a methyl group can influence cellular uptake and interaction with intracellular targets. |
| Antimicrobial | May exhibit antibacterial or antifungal activity.[5] | The spectrum and potency of antimicrobial activity could change. | Lipophilicity, which is altered by methylation, can play a crucial role in the antimicrobial efficacy of a compound. |
The Impact of N-Methylation: A Structure-Activity Relationship Perspective
The key structural difference between the two compounds is the presence of a methyl group on the pyrazole nitrogen in the analog. This modification can lead to several changes in the molecule's physicochemical properties, which in turn can influence its biological activity.
One study on 3,5-diphenylpyrazole derivatives demonstrated that N-methylation led to a 4- to 6-fold decrease in inhibitory activity against the enzymes meprin α and β.[6] This suggests that for certain targets, the presence of a proton on the pyrazole nitrogen (an N-H bond) may be crucial for hydrogen bonding and, therefore, for potent biological activity. Replacing this hydrogen with a methyl group eliminates this hydrogen bond donor capability.
Conversely, in other contexts, N-alkylation has been explored to modulate the properties of pyrazole-containing compounds.[7] The introduction of a methyl group generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can sometimes lead to better cell membrane permeability and enhanced biological activity, but it can also result in increased metabolic breakdown or non-specific binding.
Experimental Protocols
As no direct experimental data for these specific compounds is publicly available, we present a generalized experimental workflow that could be employed to compare their biological activities.
Caption: Generalized workflow for the comparative biological evaluation of pyrazole derivatives.
General Methodology for an In Vitro Enzyme Inhibition Assay
-
Preparation of Reagents : Stock solutions of the test compounds, this compound and its methylated analog, are prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). Serial dilutions are then made to obtain a range of concentrations for testing. The enzyme, substrate, and buffer solutions are prepared according to the specific assay protocol.
-
Assay Procedure : The assay is typically performed in a 96-well plate format. The reaction mixture, containing the buffer, enzyme, and varying concentrations of the test compound or vehicle control, is pre-incubated. The reaction is initiated by the addition of the substrate.
-
Data Measurement : The progress of the enzymatic reaction is monitored over time by measuring a detectable signal, such as absorbance, fluorescence, or luminescence, using a plate reader.
-
Data Analysis : The rate of reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is then calculated by fitting the data to a dose-response curve.
Signaling Pathway Considerations
The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anti-inflammatory effects can be attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. Their anticancer activities might involve the modulation of kinase signaling pathways that are crucial for cell proliferation and survival.
Caption: Simplified diagram of a pyrazole derivative inhibiting a protein kinase signaling pathway.
Conclusion
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Validation for Novel 3-(1H-Pyrazol-1-yl)propan-1-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of novel 3-(1H-pyrazol-1-yl)propan-1-ol derivatives against established alternatives, supported by experimental data and detailed protocols. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The validation of new derivatives through robust in vitro assays is a critical step in the drug discovery pipeline.[4]
Comparative Performance Data
The following tables summarize the quantitative data from various in vitro assays, comparing hypothetical novel this compound derivatives with standard chemotherapeutic agents and other pyrazole-based compounds.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Compound/Drug | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (Leukemia) |
| Novel Derivative 1 | 15.5 | 25.2 | 18.9 |
| Novel Derivative 2 | 9.8 | 18.7 | 12.3 |
| Doxorubicin (Standard) | 2.5[5] | > 20[5] | Not Reported |
| Celecoxib (Alternative) | 35-65[6] | 50-100[7] | Not Reported |
| Pyrazole Derivative 5b | Not Reported | 0.69[8] | 0.021[8] |
| Tri-substituted Pyrazole 7 | 16.52[9] | 6.52[9] | Not Reported |
Note: Data for novel derivatives are hypothetical for illustrative purposes. IC50 values can vary based on experimental conditions.[10]
Table 2: Enzyme Inhibition (IC50, nM)
| Compound/Drug | Target Enzyme | IC50 (nM) |
| Novel Derivative 3 | VEGFR-2 | 45.8 |
| Novel Derivative 4 | COX-2 | 85.2 |
| Sorafenib (Standard) | VEGFR-2 | 30[11] |
| Celecoxib (Alternative) | COX-2 | Not Reported |
| Pyrazole Derivative 3i | VEGFR-2 | 8.93[11] |
Note: Data for novel derivatives are hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (novel derivatives, standards)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Enzyme Inhibition Assay (e.g., Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[12]
Materials:
-
Purified target enzyme (e.g., VEGFR-2)
-
Substrate and cofactors (e.g., ATP)
-
Assay buffer
-
Test compounds
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Enzyme/Inhibitor Pre-incubation: Add the enzyme and various concentrations of the test compound to the wells of a 96-well plate and incubate.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP.
-
Stop Reaction: After a defined incubation period, stop the reaction.
-
Detection: Add the detection reagent to measure the amount of product formed (or substrate consumed).
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the target receptor
-
Test compounds
-
Binding buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes/receptors with the radiolabeled ligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through a filter plate to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).
Visualizations
Signaling Pathway
Caption: Simplified Receptor Tyrosine Kinase signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro validation of novel compounds.
Logical Relationship of Assay Validation
Caption: Logical flow of in vitro assay validation.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
Safety Operating Guide
Proper Disposal of 3-(1H-pyrazol-1-yl)propan-1-ol: A Guide for Laboratory Professionals
For immediate reference, 3-(1H-pyrazol-1-yl)propan-1-ol should be treated as hazardous chemical waste. The disposal protocol is contingent upon local regulations and the guidelines set forth by your institution's Environmental Health & Safety (EHS) department. Due to its hazard profile, this compound must not be disposed of down the drain or in regular solid waste.
Hazard Assessment
Based on available data, this compound presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these characteristics, the compound must be managed as hazardous waste to ensure the safety of laboratory personnel and to prevent environmental contamination.
Standard Disposal Protocol
The following step-by-step procedure outlines the best practices for the disposal of this compound and materials contaminated with it.
Personnel Protective Equipment (PPE) to be worn during handling and disposal:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[2][3] Plastic is often preferred.[2]
-
Do not mix this waste with other waste streams, particularly incompatible chemicals, unless explicitly permitted by your institution's EHS department.[4][5] It is advisable to segregate halogenated and non-halogenated solvent wastes.[3][6]
-
-
Solid Waste:
-
Place any unused or contaminated solid this compound into a clearly labeled, sealable, and chemically compatible waste container.[5]
-
-
Contaminated Materials:
-
Dispose of items such as pipette tips, gloves, and absorbent pads that are contaminated with the compound in the designated solid hazardous waste container.[5]
-
Proper labeling is critical for safe waste management.[2] The waste container label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.[6]
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant").[5]
-
The date when waste was first added to the container (accumulation start date).[6]
-
The name of the principal investigator and the laboratory location.[6]
-
Store the sealed waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[2][3][4]
-
The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.[5]
-
Ensure the container is kept closed except when adding waste.[2][3][7]
-
It is good practice to use secondary containment, such as a tray, to mitigate spills or leaks.[3]
-
Adhere to your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[5] This typically involves an online or paper-based form.
-
Do not exceed the maximum allowable accumulation volumes (e.g., 55 gallons for hazardous waste, or 1 quart for acutely toxic waste) or time limits (often up to one year for partially filled containers) in the SAA.[2][3][4]
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company arranged by your institution.[5]
-
High-temperature incineration is a common and recommended disposal method for such organic compounds.[5]
-
A container that has held this compound should be managed as hazardous waste.
-
If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[3][7] The rinsate must be collected and disposed of as hazardous waste.[3]
-
For non-acutely hazardous waste containers, ensure all contents have been removed to the extent possible.[7]
-
Once appropriately cleaned and all hazardous labels are defaced, the container may be disposed of as regular trash or recycled, in accordance with institutional policy.[7]
Data and Protocols
Quantitative Data Summary
| Hazard Statement | Classification | Source |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Experimental Protocols
No experimental protocols were cited in the provided context. The disposal procedures are based on established safety guidelines for handling hazardous laboratory chemicals.
Visualizations
Caption: Disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 3-(1H-pyrazol-1-yl)propan-1-ol
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with 3-(1H-pyrazol-1-yl)propan-1-ol (CAS: 180741-37-1). The following procedures are based on the known hazards of this compound and best practices for handling similar chemical structures.
Hazard Summary: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required. | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be fully enclosed. | |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2] |
Safety and Handling Operational Plan
A systematic approach to handling this compound is critical for maintaining a safe research environment.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure all necessary equipment, including spill cleanup materials, is readily accessible.
-
Carefully weigh or measure the required amount of this compound.
-
-
Experimentation:
-
Dissolve or use the compound in the appropriate solvent or reaction mixture.
-
Carry out the intended chemical reaction, keeping all apparatus within the fume hood.
-
Monitor the reaction as required by the experimental protocol.
-
-
Post-Experiment Cleanup:
-
Quench and work up the reaction as per the established protocol.
-
Clean all glassware and equipment that came into contact with the chemical. The initial rinseate should be collected as hazardous waste.[3]
-
Decontaminate the work surface within the fume hood.
-
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]
-
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Procedures:
| Emergency Situation | First Aid and Response Measures |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
| Small Spill | For spills that can be cleaned up in 10 minutes or less by trained personnel, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4][5] Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[4] Decontaminate the spill area. |
| Large Spill | Evacuate the area immediately. Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency spill response procedures.[5] |
Disposal Plan:
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Disposal Steps:
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated materials (e.g., gloves, weigh paper, absorbent pads) in a clearly labeled, sealed container for solid chemical waste.[6][7]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[6]
-
-
Container and Labeling:
-
Use containers that are chemically compatible and in good condition with a secure lid.
-
Label all waste containers with "Hazardous Waste," the full chemical name, and any other information required by your institution.[4]
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated hazardous waste accumulation area.[7]
-
Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal service.[6] The recommended method for final disposal is often high-temperature incineration.[7] Under no circumstances should this chemical be disposed of down the drain.[3]
-
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




